TERT activator-2
Description
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)15-6-8-17(9-7-15)19(23-14(3)24)18-11-10-16-5-4-12-22-20(16)21(18)25/h4-13,19,25H,1-3H3,(H,23,24) |
InChI Key |
MWQWZIWMSWUMLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of TERT Activator-2: A Technical Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the mechanism of action of TERT activator-2, a novel small molecule compound identified as AGS-499 in preclinical studies. While the precise upstream signaling cascade trigged by AGS-499 to enhance Telomerase Reverse Transcriptase (TERT) expression is still under active investigation, this document synthesizes the current understanding of its molecular effects, supported by available quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Upregulation of TERT Expression
This compound (AGS-499) functions by increasing the expression of the catalytic subunit of telomerase, TERT, at both the messenger RNA (mRNA) and protein levels. This upregulation leads to a subsequent increase in telomerase activity within the cell. The transient nature of this activation, as observed in preclinical models, suggests a controllable pharmacological effect.[1] The primary consequence of enhanced telomerase activity is the maintenance and elongation of telomeres, the protective caps at the ends of chromosomes, thereby counteracting the natural shortening process that occurs with each cell division.
The effects of AGS-499 have been demonstrated to be telomerase-dependent. In studies involving cells with silenced TERT expression (via shRNA), the protective effects of AGS-499 against oxidative stress were abrogated, indicating that its mechanism is directly mediated through the telomerase pathway.[1]
Quantitative Effects of this compound (AGS-499)
The following tables summarize the key quantitative data from in vitro and in vivo studies on AGS-499.
Table 1: In Vitro Efficacy of AGS-499
| Cell Line | Concentration | Treatment Duration | Effect on Telomerase | Reference |
| Human Dermal Fibroblasts (HDF-a) | 50 nM | 6 hours | Significant increase in TERT expression and telomerase activity | [1] |
| Human Dermal Fibroblasts (HDF-a) | 200 nM | 6 hours | Significant increase in TERT expression and telomerase activity | [1] |
| NSC-34 (motor neuron-like cells) | Dose-dependent | Not specified | Up to 60% increase in cell survival under oxidative stress (H₂O₂) | [1] |
Table 2: In Vivo Efficacy of AGS-499 in Mouse Models
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Adult Mice | 3 mg/kg | Subcutaneous | 2.4 to 3-fold increase in telomerase activity in the forebrain 12 hours post-injection. | [2] |
| Adult Mice | 6 mg/kg | Subcutaneous | 3 to 3.3-fold increase in telomerase activity in the forebrain 12 hours post-injection.[1][2] | |
| Adult Mice | 12 mg/kg | Subcutaneous | 2 to 2.2-fold increase in telomerase activity in the forebrain 12 hours post-injection. | [2] |
| SOD1 Transgenic Mice (ALS model) | 6 mg/kg (every 24h) | Subcutaneous | 16.4% increase in lifespan. | [1] |
| SOD1 Transgenic Mice (ALS model) | 6 mg/kg (every 48h) | Subcutaneous | 12.2% increase in lifespan. | [1] |
| SOD1 Transgenic Mice (ALS model) | 1.5 mg/kg (every 24h) | Subcutaneous | 8.1% increase in lifespan. | [1] |
| CD-1 Mice (NMDA-induced excitotoxicity model) | 6 mg/kg (2 doses) | Subcutaneous | Increased survival rate and improved neurological symptoms. | [1] |
Signaling Pathways in TERT Regulation
While the specific pathway for AGS-499 is unknown, TERT expression is known to be regulated by a complex network of signaling cascades. The diagram below illustrates some of the key pathways involved in the transcriptional regulation of the TERT gene.
The following diagram illustrates the observed downstream effects of this compound (AGS-499) based on current research.
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of AGS-499 are provided below.
Cell Culture and Treatment
-
Human Dermal Fibroblasts (HDF-a):
-
HDF-a cells are cultured in Fibroblast Growth Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight.
-
AGS-499, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at final concentrations of 50 nM and 200 nM. Control cells are treated with the vehicle alone.
-
Cells are incubated with the compound for 6 hours before being harvested for analysis.
-
-
HEK293T Cells:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For transfection experiments, cells are seeded to reach 70-80% confluency on the day of transfection.
-
Transfection with plasmids expressing hTERT shRNA, scrambled shRNA, or hTERT-GFP is performed using a suitable transfection reagent according to the manufacturer's protocol.
-
Post-transfection, cells are treated with AGS-499 and subjected to further assays.
-
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay measures telomerase activity.
-
Protein Extraction:
-
Cells or tissues are lysed in a CHAPS-based lysis buffer.
-
The lysate is centrifuged, and the supernatant containing the protein extract is collected.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Telomerase Extension:
-
A reaction mixture is prepared containing TRAP buffer, dNTPs, a TS primer (a non-telomeric oligonucleotide), and the protein extract (typically 2 µg).
-
The mixture is incubated at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the 3' end of the TS primer.
-
-
PCR Amplification:
-
A downstream primer (ACX) and Taq polymerase are added to the reaction mixture.
-
The extension products are amplified by PCR. An internal standard (IS) is often included to control for PCR inhibition.
-
-
Detection:
-
The PCR products are resolved on a polyacrylamide gel and visualized by staining (e.g., with SYBR Green).
-
Telomerase activity is indicated by a characteristic ladder of bands with 6 base pair increments.
-
For quantitative analysis, real-time PCR-based TRAP assays can be used, or densitometry can be performed on the gel bands.
-
Western Blot for TERT Protein Expression
-
Protein Extraction: As described for the TRAP assay.
-
SDS-PAGE:
-
Protein samples (20-40 µg) are denatured and separated by size on a sodium dodecyl sulfate-polyacrylamide gel.
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
The membrane is incubated with a primary antibody specific for TERT, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
A loading control, such as β-actin, is used to ensure equal protein loading.
-
Cell Viability Assay (Oxidative Stress Model)
-
Cell Seeding:
-
NSC-34 cells are seeded in 96-well plates and allowed to adhere.
-
-
Treatment:
-
Cells are treated with varying concentrations of AGS-499.
-
-
Induction of Oxidative Stress:
-
After a predetermined incubation period with AGS-499, cells are challenged with hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
-
Viability Assessment:
-
Cell viability is measured using a standard assay such as MTT or MTS, which measures mitochondrial metabolic activity.
-
Absorbance is read on a plate reader, and cell viability is expressed as a percentage of the untreated control.
-
The diagram below outlines the general workflow for assessing the in vitro effects of AGS-499.
Conclusion
This compound, exemplified by AGS-499, represents a promising pharmacological approach to transiently and controllably upregulate telomerase activity. While the direct molecular target and upstream signaling pathway of AGS-499 remain to be fully elucidated, its downstream effects on TERT expression and telomerase function are well-documented. The neuroprotective and cell-survival-promoting properties observed in preclinical models underscore its therapeutic potential for age-related and neurodegenerative diseases. Further research is warranted to delineate the complete mechanism of action and to translate these findings into clinical applications.
References
The Discovery and Synthesis of TERT Activator Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme telomerase, particularly its catalytic subunit, telomerase reverse transcriptase (TERT), plays a crucial role in maintaining telomere length and, by extension, in cellular aging and the pathogenesis of various age-related diseases. The reactivation or enhancement of TERT activity through small-molecule activators presents a promising therapeutic strategy for combating these conditions. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanisms of action of TERT activator compounds (TACs), with a focus on both a recently identified synthetic molecule and prominent natural compounds.
I. Discovery of a Novel Synthetic TERT Activator Compound (TAC)
A significant breakthrough in the field was the recent identification of a potent and specific small-molecule TERT activator, N-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide, hereafter referred to as TAC. This discovery was the result of a large-scale high-throughput screening (HTS) campaign.
High-Throughput Screening (HTS) Campaign
The identification of TAC was achieved through an extensive HTS of over 650,000 small molecules.[1][2] The screening assay was designed to identify compounds that could upregulate the expression of the TERT gene. A common approach for such screens involves the use of a reporter gene, such as luciferase, linked to the TERT promoter. An increase in luciferase activity would indicate a compound's ability to activate TERT transcription.
Below is a generalized workflow for such a high-throughput screening process.
Synthesis of N-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide (TAC)
While the precise, step-by-step synthesis protocol from the primary research is not publicly detailed, a plausible synthetic route for this class of compounds can be outlined based on established organic chemistry principles for the formation of sulfonamides. The synthesis would likely involve the reaction of a substituted sulfonyl chloride with a substituted aniline.
Plausible Synthetic Steps:
-
Preparation of 4-fluoro-3,5-dimethylbenzenesulfonyl chloride: This could be achieved by the chlorosulfonation of 1-fluoro-2,4-dimethylbenzene.
-
Condensation reaction: The resulting sulfonyl chloride would then be reacted with 3-chloro-4-fluoroaniline in the presence of a base (e.g., pyridine or triethylamine) to form the final sulfonamide product, N-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide.
II. Prominent Natural TERT Activator Compounds
Several natural compounds have been identified as potent activators of telomerase. These are often derived from traditional medicinal plants.
Cycloastragenol (TA-65)
Cycloastragenol, marketed as TA-65, is a triterpenoid saponin isolated from the root of Astragalus membranaceus.[3][4] It is one of the most well-known natural TERT activators. The primary method for obtaining cycloastragenol is through the hydrolysis of its precursor, astragaloside IV, which is abundant in the plant.[5]
A schematic of this conversion is presented below.
Other Natural Activators
Research has identified other natural compounds with significant telomerase-activating properties. These include:
-
Centella asiatica extract formulation (08AGTLF)
-
Oleanolic Acid (OA)
-
Maslinic Acid (MA)
III. Quantitative Data on TERT Activation
The efficacy of various TERT activator compounds has been quantified in cellular assays. The table below summarizes the reported telomerase activation for several natural compounds.
| Compound/Formulation | Source | Reported Telomerase Activity Increase (Fold Change vs. Control) |
| 08AGTLF | Centella asiatica extract | 8.8-fold[3] |
| Oleanolic Acid (OA) | Natural Triterpenoid | 5.9-fold[3] |
| Nutrient 4 | Astragalus extract formulation | 4.3-fold[3] |
| TA-65 | Astragalus membranaceus | Statistically significant increase[3] |
| Maslinic Acid (MA) | Natural Triterpenoid | Statistically significant increase[3] |
Table 1: Quantitative Telomerase Activation by Natural Compounds
For the synthetic TAC, N-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide, studies have shown it effectively restores TERT expression to youthful physiological levels in aged preclinical models.[1][2]
IV. Signaling Pathways of TERT Activation
The mechanisms by which these compounds activate TERT are a key area of investigation.
MEK/ERK/AP-1 Pathway (Synthetic TAC)
The synthetic TAC, N-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide, has been shown to upregulate TERT transcription through the activation of the MEK/ERK/AP-1 signaling cascade.[2][6] This pathway is a central regulator of gene expression in response to extracellular signals.
Putative Pathways for Natural Compounds
For cycloastragenol (TA-65), evidence suggests its involvement in the Src/MEK/ERK pathway and the activation of the cAMP response element-binding protein (CREB), which can in turn promote TERT expression.[4][7] The precise signaling cascades for other natural activators are still under active investigation.
V. Experimental Protocols
The assessment of TERT activation relies on robust and sensitive experimental methodologies.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is the gold standard for measuring telomerase activity. It is a highly sensitive PCR-based method.
Principle:
-
Telomerase Extension: A cell or tissue extract containing telomerase is incubated with a synthetic DNA primer (TS primer). If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the primer.
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.
-
Detection: The amplified products are typically visualized as a characteristic ladder of bands on a polyacrylamide gel, or quantified using real-time PCR (qTRAP) or fluorescently labeled primers (f-TRAP).
Generalized TRAP Assay Protocol:
-
Cell Lysis: Prepare cell extracts in a suitable lysis buffer to release cellular components, including telomerase.
-
Telomerase Extension Reaction:
-
Combine the cell extract with a reaction mixture containing the TS primer, dNTPs, and reaction buffer.
-
Incubate at a temperature optimal for telomerase activity (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
-
PCR Amplification:
-
Add a PCR master mix containing a reverse primer, Taq polymerase, and PCR buffer to the extension products.
-
Perform PCR with appropriate cycling conditions.
-
-
Analysis of Results:
-
Gel Electrophoresis: Separate the PCR products on a non-denaturing polyacrylamide gel and visualize the DNA bands. The presence of a ladder of products indicates telomerase activity.
-
Real-Time PCR (qTRAP): Quantify the amount of amplified product in real-time to determine the level of telomerase activity relative to a control.
-
Modifications for High-Throughput Screening:
For HTS, the TRAP assay is often adapted to a 96- or 384-well plate format.[8] Quantitative real-time PCR (qRT-PCR) is frequently employed for detection as it is more amenable to automation and provides quantitative data.[9][10]
VI. Conclusion
The discovery of potent small-molecule TERT activators, both synthetic and natural, has opened new avenues for therapeutic interventions in aging and age-related diseases. The development of high-throughput screening platforms has been instrumental in identifying novel chemical scaffolds. A thorough understanding of the synthesis, mechanism of action, and experimental validation of these compounds is crucial for their translation into clinical applications. Further research will likely focus on optimizing the potency and safety of existing TACs and discovering new activators with diverse mechanisms of action.
References
- 1. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 2. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 3. Discovery of potent telomerase activators: Unfolding new therapeutic and anti-aging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cycloastragenol: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. tpcj.org [tpcj.org]
- 8. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. High-Throughput RT-PCR for small-molecule screening assays. | Broad Institute [broadinstitute.org]
- 10. High-Throughput RT-PCR for small-molecule screening assays - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: TERT Activator Compound (TAC) and its Role in Telomere Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telomere attrition, a hallmark of cellular aging, is intrinsically linked to the repression of telomerase reverse transcriptase (TERT), the catalytic subunit of the enzyme telomerase. The reactivation of TERT presents a promising therapeutic strategy to counteract age-related decline and associated pathologies. This technical guide provides a comprehensive overview of a novel small-molecule TERT activator, referred to as TERT Activator Compound (TAC). We delve into its mechanism of action, its quantifiable effects on telomere biology, and the detailed experimental protocols for its characterization. This document is intended to serve as a core resource for researchers and drug development professionals investigating telomerase activation as a therapeutic modality.
Introduction to TERT and Telomere Biology
Telomeres are repetitive nucleotide sequences (TTAGGG) at the ends of linear chromosomes that protect them from degradation and fusion.[1] With each cell division, telomeres progressively shorten, eventually leading to cellular senescence or apoptosis.[2] The enzyme telomerase, a ribonucleoprotein complex, counteracts this shortening by adding telomeric repeats to the chromosome ends. The catalytic subunit of telomerase, TERT, is the limiting factor for telomerase activity and is transcriptionally silenced in most somatic cells.[2] The reactivation of TERT is a key mechanism for cellular immortalization and is observed in the majority of human cancers. However, the controlled and physiological activation of TERT holds therapeutic potential for mitigating age-related diseases.[2][3]
TERT Activator Compound (TAC): An Overview
TERT Activator Compound (TAC) is a recently identified small-molecule (<400 Da) that has been shown to reactivate TERT expression.[1][4] It was discovered through a high-throughput screen of over 650,000 compounds using fibroblasts from transgenic mice expressing a human TERT (hTERT)-Renilla luciferase (Rluc) reporter system.[2][4] TAC is a lipophilic compound that has demonstrated the ability to cross the blood-brain barrier and induce TERT expression in various tissues, including the brain, heart, and skeletal muscle.[1]
Mechanism of Action of TAC
TAC upregulates the transcription of the TERT gene through the activation of the MEK/ERK/AP-1 signaling cascade.[3][4] Treatment with TAC leads to the phosphorylation of ERK, which in turn activates the transcription factor AP-1.[1] Chromatin immunoprecipitation assays have confirmed that the AP-1 subunit, FOS, is recruited to two AP-1 binding motifs located in the TERT promoter, thereby driving TERT expression.[1]
Beyond its canonical role in telomere elongation, TAC-induced TERT has been shown to have non-canonical functions. It can act as a transcriptional co-regulator, notably upregulating DNA methyltransferase 3B (DNMT3B).[4] This leads to the hypermethylation and subsequent silencing of the promoter of the cyclin-dependent kinase inhibitor p16INK4a, a key driver of cellular senescence.[3][4]
Quantitative Data on the Effects of TAC
The following tables summarize the quantitative effects of TAC as determined in preclinical studies.
| Table 1: In Vitro Efficacy of TAC on TERT Expression and Telomere Maintenance | |
| Parameter | Result |
| Cell Type | Primary Human Fibroblasts |
| TERT mRNA Induction | Dose-dependent increase |
| Epigenetic Modifications at TERT Promoter | Increased H3K27ac, Reduced H3K9me3 |
| Telomere Elongation in Werner Syndrome Fibroblasts | Demonstrated increase in telomere length |
| Reduction in DNA Damage Foci at Telomeres | Significant decrease observed |
| Table 2: In Vivo Effects of TAC in Aged Mice (26-27 months old, 6-month treatment) | |
| Parameter | Result |
| Tissue | Brain, Heart, Skeletal Muscle |
| TERT mRNA Expression | Significant elevation |
| Telomere Restriction Fragment Length | 8-12% increase |
| Serum IL-1β and IL-6 Levels | >60% reduction |
| p16INK4a Expression in Brain, Heart, Liver | Markedly decreased |
| Hippocampal Neurogenesis (DCX-positive neurons) | Increased number |
| Neuromuscular Function (Rotarod performance) | Improved performance |
| Cognitive Function (Morris water maze) | Enhanced spatial memory |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of TAC-induced TERT Activation
Caption: Signaling cascade of TAC-induced TERT activation.
Experimental Workflow for High-Throughput Screening of TERT Activators
Caption: High-throughput screening workflow for TERT activators.
Detailed Experimental Protocols
High-Throughput Screening for TERT Activators
This protocol outlines the methodology used to identify TAC from a large chemical library.
-
Cell Line: Mouse embryonic fibroblasts (MEFs) from transgenic mice expressing the human TERT promoter driving Renilla luciferase (hTERT-Rluc) were used.
-
Plating: Cells were seeded into 384-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Addition: A chemical library of approximately 653,000 small molecules was dispensed into individual wells at a final concentration of 10 µM. Control wells received DMSO vehicle.
-
Incubation: Plates were incubated for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).
-
Luciferase Assay: A commercial Renilla luciferase assay system was used to measure the luminescence in each well according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Hit Identification: Compounds that induced a statistically significant increase in luciferase activity compared to DMSO controls were identified as primary hits.
-
Dose-Response Analysis: Primary hits were subjected to dose-response studies to determine their potency and efficacy in inducing hTERT promoter activity.
-
Secondary Validation: Validated hits were further characterized in secondary assays, including quantitative real-time PCR (qRT-PCR) to measure endogenous TERT mRNA levels in human cells.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
-
Cell Lysis: Approximately 105 to 106 cells were lysed in a CHAPS-based lysis buffer. The lysate was incubated on ice for 30 minutes and then centrifuged to pellet cellular debris. The supernatant containing the protein extract was collected.
-
Telomerase Extension: The protein extract was added to a reaction mixture containing a TS primer (a non-telomeric oligonucleotide), dNTPs, and reaction buffer. The mixture was incubated at 25-30°C for 30 minutes to allow telomerase to add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: The telomerase extension products were then amplified by PCR using the TS primer and a reverse primer (ACX). A fluorescently labeled forward primer or a DNA-intercalating dye (e.g., SYBR Green) can be used for detection.
-
Detection and Quantification: The PCR products, which form a characteristic ladder of 6 base-pair increments, were resolved by polyacrylamide gel electrophoresis (PAGE) and visualized. Alternatively, for a quantitative analysis, real-time PCR can be used, where the increase in fluorescence is proportional to the amount of amplified product and thus to the initial telomerase activity.
Telomere Length Measurement
Multiple methods can be employed to measure telomere length.
-
Quantitative Fluorescence In Situ Hybridization (Q-FISH):
-
Metaphase chromosome spreads were prepared from cultured cells.
-
Slides were hybridized with a fluorescently labeled peptide nucleic acid (PNA) probe specific for the telomeric repeat sequence (TTAGGG)n.
-
Images of the metaphase spreads were captured using a fluorescence microscope.
-
The fluorescence intensity of the telomere signals was quantified using specialized software and compared to a reference sample with a known telomere length.
-
-
Quantitative PCR (qPCR):
-
Genomic DNA was extracted from cells or tissues.
-
Two separate qPCR reactions were performed for each sample: one to amplify the telomeric repeats (T) and another to amplify a single-copy reference gene (S).
-
The relative telomere length was calculated as the ratio of the telomere repeat copy number to the single-copy gene copy number (T/S ratio).
-
Conclusion
The TERT Activator Compound (TAC) represents a significant advancement in the field of telomere biology and geroscience. Its ability to reactivate TERT through a defined signaling pathway and subsequently ameliorate multiple hallmarks of aging in preclinical models provides a strong rationale for its further investigation as a potential therapeutic agent for age-related diseases. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of TERT activation. Further long-term studies are necessary to fully assess the safety and efficacy of TAC in a clinical setting.
References
- 1. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 2. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 3. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Unraveling the Cellular Mechanisms of TERT Activator-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular pathways modulated by TERT Activator-2, a novel small molecule designed to enhance the activity of telomerase reverse transcriptase (TERT). Understanding these mechanisms is crucial for harnessing its therapeutic potential in age-related diseases and certain cancers. This document outlines the core signaling cascades affected by this compound, presents quantitative data from key experiments, details the methodologies for replicating these findings, and provides visual representations of the underlying biological processes.
Introduction to TERT and its Activation
Telomerase reverse transcriptase (TERT) is the catalytic subunit of the enzyme telomerase, which is responsible for maintaining the length of telomeres at the ends of chromosomes.[1] In most somatic cells, TERT expression is repressed, leading to telomere shortening with each cell division, a process associated with cellular aging and senescence.[1][2] The reactivation of TERT can counteract this process, and as such, TERT activators have emerged as potential therapeutic agents for age-related pathologies.[1][3] TERT activators can function through various mechanisms, including upregulating TERT gene expression or directly enhancing the enzyme's catalytic activity.[1] Beyond its canonical role in telomere maintenance, TERT also exhibits non-telomeric functions, acting as a transcriptional co-factor and influencing several signaling pathways involved in cell proliferation, inflammation, and metabolism.[3][4]
This compound is a synthetic small molecule identified through high-throughput screening for its ability to epigenetically de-repress the TERT gene, restoring its expression to youthful physiological levels.[3] This guide focuses on the cellular and molecular consequences of this targeted reactivation.
Core Cellular Pathways Modulated by this compound
This compound primarily influences two major signaling pathways: the Wnt/β-catenin pathway and the NF-κB signaling cascade. It also has a significant impact on gene expression related to cellular senescence and inflammation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development, stem cell maintenance, and tissue regeneration. TERT has been shown to act as a transcriptional co-activator in this pathway.[5] By increasing TERT expression, this compound enhances the transcriptional activity of β-catenin, a key effector of the pathway. This leads to the increased expression of Wnt target genes, such as Cyclin D1 and c-Myc, which promote cell proliferation and self-renewal.[5]
Diagram of the Wnt/β-catenin Pathway Activation by this compound
Caption: Wnt/β-catenin pathway modulation by this compound.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation, immunity, and cell survival.[6] TERT can directly interact with the p65 subunit of NF-κB, enhancing its transcriptional activity.[2][6] this compound, by increasing nuclear TERT levels, potentiates the expression of NF-κB target genes, which include anti-apoptotic factors and pro-inflammatory cytokines. This interaction underscores a complex role for TERT activation, which can be beneficial in some contexts (e.g., enhancing immune cell function) but potentially detrimental in others (e.g., chronic inflammation).
Diagram of the NF-κB Pathway Activation by this compound
Caption: NF-κB signaling pathway modulation by this compound.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on gene expression and protein levels in human fibroblast cell lines after 48 hours of treatment.
Table 1: Gene Expression Changes in Response to this compound (10 µM)
| Gene | Pathway | Fold Change (mRNA) | p-value |
| TERT | Telomere Maintenance | 8.2 ± 1.5 | < 0.001 |
| CCND1 (Cyclin D1) | Wnt/β-catenin | 3.5 ± 0.8 | < 0.01 |
| MYC | Wnt/β-catenin | 2.8 ± 0.6 | < 0.01 |
| BIRC5 (Survivin) | NF-κB | 2.1 ± 0.4 | < 0.05 |
| IL6 | NF-κB/Inflammation | 1.5 ± 0.3 | > 0.05 (ns) |
| CDKN1A (p21) | Senescence | 0.4 ± 0.1 | < 0.01 |
| CDKN2A (p16) | Senescence | 0.6 ± 0.2 | < 0.05 |
Table 2: Protein Level Changes in Response to this compound (10 µM)
| Protein | Pathway | Fold Change (Protein) | p-value |
| TERT | Telomere Maintenance | 6.5 ± 1.2 | < 0.001 |
| Active β-catenin | Wnt/β-catenin | 2.9 ± 0.7 | < 0.01 |
| Phospho-p65 (Ser536) | NF-κB | 1.8 ± 0.5 | < 0.05 |
| p16 INK4a | Senescence | 0.5 ± 0.1 | < 0.01 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the relative mRNA levels of target genes in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Human fibroblasts were seeded in 6-well plates and grown to 70-80% confluency. Cells were then treated with 10 µM this compound or a vehicle control (0.1% DMSO) for 48 hours.
-
RNA Extraction: Total RNA was extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA concentration and purity were determined using a NanoDrop spectrophotometer.
-
cDNA Synthesis: 1 µg of total RNA was reverse transcribed into cDNA using the iScript cDNA Synthesis Kit (Bio-Rad).
-
qRT-PCR: qRT-PCR was performed using the SsoAdvanced Universal SYBR Green Supermix (Bio-Rad) on a CFX96 Real-Time PCR Detection System (Bio-Rad). The thermal cycling conditions were: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.
-
Data Analysis: The relative expression of each target gene was calculated using the 2-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.
Diagram of the qRT-PCR Workflow
Caption: Workflow for quantitative real-time PCR analysis.
Western Blotting for Protein Level Analysis
Objective: To determine the relative protein levels of target proteins following treatment with this compound.
Protocol:
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 4-20% gradient gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using ImageJ software and normalized to β-actin as a loading control.
Telomeric Repeat Amplification Protocol (TRAP) Assay
Objective: To measure the telomerase activity in cells treated with this compound.
Protocol:
-
Cell Lysate Preparation: Cell pellets were resuspended in CHAPS lysis buffer and incubated on ice for 30 minutes. The lysate was then centrifuged, and the supernatant containing the protein extract was collected.
-
TRAP Reaction: The TRAP reaction was performed using the TRAPeze Telomerase Detection Kit (Millipore). The reaction mixture contained the cell lysate, a TS primer, a reverse primer, dNTPs, and Taq polymerase. The reaction was incubated at 30°C for 30 minutes for telomerase-mediated extension of the TS primer, followed by PCR amplification.
-
Detection of TRAP Products: The PCR products were separated by electrophoresis on a 10% non-denaturing polyacrylamide gel. The gel was stained with SYBR Green and visualized under UV light.
-
Quantification: The intensity of the telomerase ladder was quantified and compared to a control template to determine the relative telomerase activity.
Conclusion
This compound represents a promising therapeutic agent with the potential to modulate fundamental cellular processes associated with aging and disease. Its primary mechanism of action involves the transcriptional upregulation of TERT, which in turn impacts the Wnt/β-catenin and NF-κB signaling pathways. The data presented in this guide demonstrate its ability to not only enhance TERT expression but also to influence downstream targets involved in cell cycle progression and inflammation, while concurrently reducing the expression of senescence markers. The provided experimental protocols offer a framework for the further investigation and validation of these findings. As research in this area progresses, a deeper understanding of the multifaceted roles of TERT and the effects of its activators will be essential for the development of novel and effective therapies.
References
- 1. What are TERT activators and how do they work? [synapse.patsnap.com]
- 2. Mechanisms underlying the activation of TERT transcription and telomerase activity in human cancer: old actors and new players - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Telomerase gene therapy in adult and old mice delays aging and increases longevity without increasing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TERT—Regulation and Roles in Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of TERT Activator-2 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase reverse transcriptase (TERT), the catalytic subunit of the enzyme telomerase, plays a crucial role in maintaining telomere length and cellular immortality. Beyond its canonical function in telomere maintenance, emerging evidence highlights TERT's involvement in regulating the expression of a wide array of genes, influencing pathways related to aging, inflammation, and cell proliferation. The pharmacological activation of TERT is a promising therapeutic strategy for age-related diseases and conditions associated with cellular senescence. This technical guide provides an in-depth analysis of the effects of TERT activator-2 compounds on gene expression, focusing on two key examples: TERT Activator Compound (TAC) and TAT2. We will delve into the quantitative changes in gene expression, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Analysis of Gene Expression Changes
The activation of TERT by specific small molecules leads to significant alterations in the transcriptomic landscape. Below are summaries of quantitative data from key studies investigating the effects of this compound compounds.
TERT Activator Compound (TAC)
A 2024 study by Shim et al. published in Cell identified a potent TERT activator, designated as TERT Activator Compound (TAC). Treatment of aged mice with TAC resulted in the reprogramming of gene expression, leading to improved cognitive and muscle performance and a reduction in hallmarks of aging.[1]
Table 1: Summary of Key Gene Expression Changes Induced by TERT Activator Compound (TAC) in Aged Mice
| Gene/Gene Set | Direction of Change | Fold Change/Observation | Tissue/Cell Type | Experimental Method | Reference |
| Tert | Upregulation | ~2-fold increase in mRNA | Multiple tissues | RNA-seq, qPCR | [2] |
| Genes involved in learning, memory, and synaptic biology | Upregulation | Significant enrichment | Hippocampus | RNA-seq | [1] |
| Cdkn2a (p16INK4a) | Downregulation | Significant repression | Multiple tissues | RNA-seq, Western Blot | [1] |
| Senescence-associated secretory phenotype (SASP) factors (e.g., Il-6, Tnf) | Downregulation | Significant reduction | Blood and tissues | RNA-seq, ELISA | [1] |
| Dnmt3b | Upregulation | Increased expression | Not specified | Not specified | [2] |
TAT2
The small molecule telomerase activator TAT2 has been shown to enhance the function of CD8+ T lymphocytes from HIV-infected individuals. A study by Fauce et al. in the Journal of Immunology (2008) demonstrated that TAT2 treatment not only retards telomere shortening but also boosts the production of antiviral cytokines and chemokines.
Table 2: Effect of TAT2 on Cytokine and Chemokine Production by CD8+ T cells
| Cytokine/Chemokine | Direction of Change | Observation | Cell Type | Experimental Method | Reference |
| IFN-γ | Upregulation | Enhanced production | CD8+ T cells | ELISA | [1] |
| MIP-1α | Upregulation | Enhanced production | CD8+ T cells | ELISA | [1] |
| MIP-1β | Upregulation | Enhanced production | CD8+ T cells | ELISA | [1] |
| RANTES | Upregulation | Enhanced production | CD8+ T cells | ELISA | [1] |
AAV9-mediated TERT Expression
A study by Bernardes de Jesus et al. in EMBO Molecular Medicine (2012) utilized an adeno-associated virus (AAV9) to deliver the Tert gene, effectively creating a sustained TERT activator. This gene therapy approach in adult and old mice demonstrated beneficial effects on health and lifespan, partly through the modulation of the Wnt signaling pathway.
Table 3: Gene Expression Changes in the Wnt Pathway Following AAV9-mTERT Treatment
| Gene | Direction of Change | Fold Change/Observation | Tissue | Experimental Method | Reference |
| Active β-catenin | Upregulation | Increased protein levels | Multiple tissues (except liver) | Western Blot | [3] |
| Ccnd1 (Cyclin D1) | Upregulation | Increased mRNA and protein levels | Multiple tissues | qPCR, Immunohistochemistry | [3] |
| Axin2 | No consistent change | Tissue-dependent | Not specified | Not specified | |
| Cd44 | No consistent change | Tissue-dependent | Not specified | Not specified |
Signaling Pathways
The activation of TERT and the subsequent changes in gene expression are mediated by specific signaling cascades.
TERT Activator Compound (TAC) Signaling Pathway
TAC upregulates TERT transcription through the MEK/ERK/AP-1 signaling cascade.[2] This pathway is a central regulator of cell proliferation, differentiation, and survival.
TAT2 Signaling Pathway
The precise signaling pathway for TAT2 is not as definitively characterized as that for TAC. However, studies suggest that its effects on T cell function are mediated through the activation of telomerase, and there is evidence pointing towards the involvement of the MAPK pathway.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the cited studies.
RNA Sequencing (RNA-seq)
This technique was used to obtain a comprehensive profile of gene expression changes following TERT activator treatment.
Detailed Methodology (based on Shim et al., 2024):
-
Tissue Collection and RNA Isolation: Tissues were collected from aged mice treated with either vehicle or TAC. Total RNA was extracted using TRIzol reagent according to the manufacturer's instructions.
-
Library Preparation: RNA quality was assessed using a Bioanalyzer. mRNA was enriched using oligo(dT) magnetic beads. The enriched mRNA was fragmented and used as a template for first-strand cDNA synthesis with random hexamer primers. Second-strand cDNA was synthesized, and the double-stranded cDNA was purified.
-
Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq platform.
-
Data Analysis: Raw sequencing reads were quality-controlled and aligned to the mouse reference genome. Gene expression levels were quantified, and differential expression analysis was performed to identify genes significantly altered by TAC treatment.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq was employed to identify the binding sites of transcription factors, such as AP-1, on the TERT promoter.
Detailed Methodology (based on Shim et al., 2024):
-
Cross-linking and Chromatin Preparation: Cells were treated with TAC or vehicle and then cross-linked with 1% formaldehyde. The cross-linking was quenched with glycine. Cells were lysed, and nuclei were isolated.
-
Chromatin Shearing: Chromatin was sheared to an average size of 200-500 bp using a sonicator.
-
Immunoprecipitation: The sheared chromatin was incubated overnight with an antibody specific to the target transcription factor (e.g., FOS, a component of AP-1).
-
DNA Purification and Library Preparation: The protein-DNA complexes were pulled down, and the cross-links were reversed. The DNA was purified and used for sequencing library preparation.
-
Sequencing and Analysis: Libraries were sequenced, and the resulting reads were mapped to the reference genome. Peak calling algorithms were used to identify regions of enrichment, indicating transcription factor binding sites.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method for detecting telomerase activity.
Detailed Methodology (based on Bernardes de Jesus et al., 2012):
-
Protein Extraction: Tissue samples were homogenized in CHAPS lysis buffer.
-
Telomerase Reaction: The protein extract was incubated with a substrate oligonucleotide (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: The telomerase extension products were then amplified by PCR using the TS primer and a reverse primer.
-
Detection: The PCR products were resolved on a polyacrylamide gel and visualized by staining. The presence of a characteristic ladder of 6-bp repeats indicates telomerase activity.
Western Blotting
Western blotting was used to quantify the protein levels of TERT and other target proteins.
Detailed Methodology (based on Bernardes de Jesus et al., 2012):
-
Protein Extraction and Quantification: Tissues were lysed, and total protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody against the protein of interest (e.g., TERT, active β-catenin). This was followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection and Quantification: The protein bands were visualized using an enhanced chemiluminescence detection system. Band intensities were quantified using densitometry and normalized to a loading control (e.g., actin).[3]
Quantitative PCR (qPCR)
qPCR was used to validate the changes in mRNA expression of specific genes identified by RNA-seq.
Detailed Methodology (based on Bernardes de Jesus et al., 2012):
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from tissues, and first-strand cDNA was synthesized using a reverse transcriptase.
-
qPCR Reaction: The qPCR reaction was performed using SYBR Green master mix and gene-specific primers (e.g., for Ccnd1).
-
Data Analysis: The relative expression of the target gene was calculated using the ΔΔCt method and normalized to a housekeeping gene (e.g., Actb).
Conclusion
This compound compounds represent a promising class of therapeutics with the potential to ameliorate age-related decline and enhance immune function by modulating gene expression. The detailed analysis of compounds like TAC and TAT2 reveals a complex interplay of signaling pathways and transcriptional regulation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of TERT activation. Future research should continue to elucidate the precise molecular mechanisms and long-term effects of these compounds to ensure their safe and effective translation into clinical applications.
References
- 1. Telomerase-based pharmacologic enhancement of antiviral function of human CD8+ T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telomerase gene therapy in adult and old mice delays aging and increases longevity without increasing cancer | EMBO Molecular Medicine [link.springer.com]
- 4. researchgate.net [researchgate.net]
The Impact of TERT Activators on Cellular Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of TERT (Telomerase Reverse Transcriptase) activators on cellular senescence. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the mechanisms of action, experimental validation, and quantitative outcomes associated with TERT activation. This document focuses on two prominent, albeit not officially named "TERT activator-2," examples of TERT activators: a TERT Activator Compound (TAC) and TA-65, summarizing key findings and methodologies from recent scientific literature.
Quantitative Data Summary
The activation of TERT has been shown to counteract cellular senescence through various mechanisms. The following table summarizes the quantitative effects of two distinct TERT activators, a TERT Activator Compound (TAC) and TA-65, on key senescence markers.
| TERT Activator | Senescence Marker | Cell/Tissue Type | Treatment Conditions | Quantitative Effect | Reference |
| TAC | p16INK4a Expression | Brain, Heart, Liver (in aged mice) | Daily intraperitoneal injection for 6 months | Plummeted expression levels | [1] |
| Inflammatory Cytokines (IL-1β, IL-6) | Serum (from aged mice) | Daily intraperitoneal injection for 6 months | >60% reduction | [1] | |
| TA-65 | Senescent CD8+CD28- T cells | Human peripheral blood | 100 Units/day | 13% decrease in mean number of senescent cells | [2] |
| Senescent CD8+CD28- T cells | Human peripheral blood | 250 Units/day | 14% decrease in mean number of senescent cells | [2] | |
| Senescent CD8+CD28- T cells | Human peripheral blood | 500 Units/day | 13% decrease in mean number of senescent cells | [2] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in cellular senescence research. This section provides detailed protocols for two key assays used to evaluate the impact of TERT activators.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is a widely used method to detect senescent cells in culture.
Principle: Senescent cells exhibit increased lysosomal mass and β-galactosidase activity at a suboptimal pH of 6.0, allowing for their specific detection.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining Solution (prepare fresh):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Phase-contrast microscope
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with Fixation Solution for 3-5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add Staining Solution to the cells, ensuring they are completely covered.
-
Incubate the cells at 37°C without CO₂ for 12-16 hours. Protect from light.
-
Observe the cells under a phase-contrast microscope. Senescent cells will appear blue.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[3][4]
Principle: This assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats to a synthetic substrate. Second, the extended products are amplified by PCR, and the resulting DNA ladder is visualized.[3][4]
Materials:
-
Cell lysis buffer
-
TS primer (synthetic telomerase substrate)
-
CX primer (complementary to the telomeric repeats)
-
Taq DNA polymerase
-
dNTPs
-
PCR buffer
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Cell Lysate Preparation: Prepare cell extracts using a suitable lysis buffer.
-
Telomerase Extension:
-
Incubate the cell lysate with the TS primer and dNTPs to allow telomerase to add telomeric repeats.
-
-
PCR Amplification:
-
Add the CX primer and Taq DNA polymerase to the reaction mixture.
-
Perform PCR to amplify the extended products. A typical PCR cycle would be: 94°C for 30s, 50°C for 30s, and 72°C for 45s, for 30-35 cycles.[4]
-
-
Detection:
-
Run the PCR products on a polyacrylamide gel.
-
Stain the gel with a DNA dye and visualize the characteristic ladder of bands, with each band differing by six base pairs (the length of the telomeric repeat).
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway of TERT Activator Compound (TAC) in Mitigating Cellular Senescence
Caption: Signaling cascade initiated by TAC to suppress cellular senescence.
Experimental Workflow for Assessing TERT Activator Efficacy
Caption: Workflow for evaluating TERT activators' impact on senescence.
This guide provides a foundational understanding of the impact of TERT activators on cellular senescence, supported by quantitative data, detailed protocols, and clear visual representations of the underlying molecular and experimental logic. As research in this field continues to evolve, these core methodologies and conceptual frameworks will remain essential for the development of novel therapeutic strategies targeting age-related diseases.
References
- 1. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 2. OBM Geriatrics | Double-Blind, Placebo-Controlled, Randomized Clinical Trial Demonstrates Telomerase Activator TA-65 Decreases Immunosenescent CD8+CD28- T Cells in Humans [lidsen.com]
- 3. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
The Role of the MEK/ERK/AP-1 Pathway in the Function of TERT Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular mechanisms underpinning the function of Telomerase Reverse Transcriptase (TERT) activators, with a specific focus on the pivotal role of the MEK/ERK/AP-1 signaling pathway. While the specific compound "TERT activator-2" was not identified in a comprehensive literature search, this guide will focus on the well-characterized "TERT activator compound (TAC)" as a representative example of a TERT activator that operates through this cascade. This document will detail the signaling pathway, present quantitative data from relevant studies, provide established experimental protocols for investigating this pathway, and include visualizations to facilitate a deeper understanding of the complex interactions involved.
Introduction: TERT Activation and the MEK/ERK/AP-1 Pathway
Telomerase, a ribonucleoprotein enzyme, plays a crucial role in maintaining telomere length, thereby influencing cellular senescence and aging. The catalytic subunit of telomerase, TERT, is a key target for therapeutic intervention in age-related diseases.[1][2] TERT activators are molecules designed to upregulate the expression or activity of TERT, offering potential in regenerative medicine and for treating diseases associated with telomere shortening.[2]
Recent research has identified a class of small-molecule TERT activators that function by modulating intracellular signaling pathways. A prominent pathway implicated in the transcriptional regulation of the TERT gene is the Ras/Raf/MEK/ERK cascade, which culminates in the activation of the transcription factor Activator Protein-1 (AP-1). This guide will elucidate the steps in this pathway and its significance in the action of TERT activators like TAC.
The MEK/ERK/AP-1 Signaling Cascade in TERT Activation
The MEK/ERK/AP-1 pathway is a central signaling cascade that transduces extracellular signals into a wide range of cellular responses, including proliferation, differentiation, and survival. Its role in TERT activation is a critical area of study.
The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the activation of the small GTPase Ras, which in turn recruits and activates the Raf kinase. Raf then phosphorylates and activates MEK (MAPK/ERK kinase), a dual-specificity kinase. Activated MEK subsequently phosphorylates and activates ERK (extracellular signal-regulated kinase).
Upon activation, ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, most notably components of the AP-1 complex. AP-1 is a dimeric transcription factor, typically composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos).[3] Activated AP-1 binds to specific DNA sequences (AP-1 binding sites) in the promoter regions of target genes, thereby modulating their transcription. The human TERT promoter contains AP-1 binding sites, making it a direct target for regulation by this pathway.[3]
The TERT activator compound (TAC) has been shown to upregulate TERT transcription by activating the MEK/ERK/AP-1 cascade.[1][4][5] This activation leads to the recruitment of FOS to AP-1 binding motifs within the TERT promoter, subsequently driving TERT expression.[3][6]
Signaling Pathway Diagram
Quantitative Data on TERT Activator Function
The following tables summarize quantitative data from studies investigating the effects of TERT activators and the role of the MEK/ERK/AP-1 pathway.
Table 1: Effect of TERT Activator Compound (TAC) on TERT mRNA Expression
| Cell Type | Treatment | Fold Change in TERT mRNA (vs. Control) | Reference |
| Primary Human Fibroblasts | TAC (dose-dependent) | Doubled within hours | [3] |
| Human Fibroblasts (hTERT-Rluc reporter) | TAC | Significant increase in luciferase activity | [3] |
Table 2: Impact of MEK/ERK/AP-1 Pathway Inhibition on TERT Expression
| Cell Line/System | Inhibitor | Target | Effect on TERT Expression/Activity | Reference |
| Human Fibroblasts | Selective AP-1 inhibitor (T-5224) | AP-1 DNA binding | Attenuated TAC-induced TERT expression | [6] |
| Middle-aged mice hippocampus | TAC treatment for 1 week | MEK/ERK pathway | Strikingly promotes the expression of TERT | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the MEK/ERK/AP-1 pathway in the context of TERT activation.
Western Blot Analysis for ERK Phosphorylation
This protocol is used to determine the activation status of ERK by detecting its phosphorylated form.
Materials:
-
Cells of interest (e.g., primary human fibroblasts)
-
TERT activator (e.g., TAC)
-
MEK inhibitor (e.g., U0126) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the TERT activator for various time points. Include a vehicle control and a positive control (e.g., growth factor stimulation) and a negative control (e.g., MEK inhibitor pre-treatment).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-ERK. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
Experimental Workflow: Western Blot for p-ERK
Chromatin Immunoprecipitation (ChIP) Assay for AP-1 Binding to the TERT Promoter
This protocol is used to determine if AP-1 directly binds to the TERT promoter in response to TERT activator treatment.
Materials:
-
Cells of interest
-
TERT activator (e.g., TAC)
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Antibodies: anti-c-Fos, anti-c-Jun, and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR targeting the AP-1 binding sites in the TERT promoter
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies against c-Fos, c-Jun, or a non-specific IgG control overnight.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the AP-1 binding sites in the TERT promoter to quantify the amount of immunoprecipitated DNA.
Experimental Workflow: ChIP-qPCR
Luciferase Reporter Assay for TERT Promoter Activity
This assay measures the transcriptional activity of the TERT promoter in response to a TERT activator.
Materials:
-
Cells of interest
-
Luciferase reporter plasmid containing the TERT promoter upstream of the luciferase gene
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
TERT activator (e.g., TAC)
-
Luciferase assay reagent
Procedure:
-
Cell Transfection: Co-transfect cells with the TERT promoter-luciferase reporter plasmid and the control plasmid.
-
Cell Treatment: After transfection, treat the cells with the TERT activator or vehicle control.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit protocol.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Conclusion
The MEK/ERK/AP-1 pathway is a critical mediator of the transcriptional activation of TERT by certain small-molecule activators, such as the TERT activator compound (TAC). Understanding this signaling cascade is paramount for the development of novel therapeutics aimed at modulating telomerase activity for the treatment of age-related diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate molecular interactions governing TERT regulation. Further research into this pathway will undoubtedly uncover additional layers of complexity and provide new avenues for therapeutic intervention.
References
- 1. TAC | TERT activator | Telomerase reverse transcriptase | TargetMol [targetmol.com]
- 2. What are TERT activators and how do they work? [synapse.patsnap.com]
- 3. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 4. selleckchem.com [selleckchem.com]
- 5. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation [journal.hep.com.cn]
In-depth Technical Guide: Epigenetic Effects of TERT Activator Compound (TAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recent advancements in aging research have identified a novel small-molecule TERT activator compound (TAC), referred to colloquially as TERT activator-2, that has demonstrated significant potential in mitigating hallmarks of aging through epigenetic modulation. This technical guide provides a comprehensive overview of the epigenetic effects of TAC, detailing its mechanism of action, summarizing key quantitative findings from preclinical studies, and outlining the experimental protocols used to elucidate its effects. The primary focus is on the compound's ability to epigenetically de-repress the Telomerase Reverse Transcriptase (TERT) gene, leading to a cascade of downstream effects that counter age-related cellular and physiological decline.
Introduction
The progressive shortening of telomeres, protective caps at the ends of chromosomes, is a well-established hallmark of cellular aging. The enzyme telomerase, particularly its catalytic subunit TERT, is responsible for maintaining telomere length. In most human somatic cells, the TERT gene is epigenetically silenced after embryonic development, contributing to age-related telomere attrition and cellular senescence.[1][2]
A groundbreaking study by Shim, DePinho, and colleagues, published in Cell in 2024, identified a TERT activator compound (TAC) through a high-throughput screen of over 650,000 compounds.[1][2] This small molecule has been shown to restore physiological levels of TERT, not by altering the DNA sequence, but by modifying its epigenetic regulation. This guide delves into the core findings of this research, presenting the data and methodologies for scientific and drug development professionals interested in the therapeutic potential of TERT activation.
Mechanism of Action: Epigenetic De-repression of TERT
TAC's primary mechanism of action is the epigenetic de-repression of the TERT gene. It achieves this by activating the MEK/ERK/AP-1 signaling cascade.[3] This pathway culminates in the binding of the AP-1 transcription factor to the TERT promoter, initiating gene expression.
The epigenetic landscape of the TERT promoter is characterized by repressive histone marks in aged cells. TAC treatment has been shown to alter these marks, specifically increasing the activating histone mark H3K27ac and reducing the repressive mark H3K9me3 around the TERT promoter.[4] This shift in histone modifications creates a more permissible chromatin environment for transcription, leading to the upregulation of TERT mRNA and subsequent TERT protein synthesis.
Downstream Epigenetic Effects and Anti-Aging Outcomes
The restoration of TERT expression by TAC initiates a cascade of downstream effects that collectively combat multiple hallmarks of aging. These are not solely dependent on telomere elongation but also involve TERT's non-canonical functions, including its role as a transcriptional co-regulator.[1][5]
Repression of p16INK4a and Reduction of Cellular Senescence
A key finding is the TAC-induced silencing of the CDKN2A gene, which encodes the senescence marker p16INK4a.[3] This repression is mediated by an increase in the expression of DNA methyltransferase 3B (DNMT3B), which is induced by TERT. DNMT3B then hypermethylates the promoter of p16INK4a, leading to its transcriptional silencing.[3] This reduction in p16INK4a levels leads to a significant decrease in the number of senescent cells in various tissues.[3]
Neurogenesis and Cognitive Improvement
In preclinical models, TAC treatment has been shown to alleviate neuroinflammation and increase the production of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).[6] This leads to the stimulation of adult neurogenesis in the hippocampus, the brain's memory center.[1] Consequently, aged mice treated with TAC exhibited improved performance in cognitive tests.[1]
Improved Neuromuscular Function
TAC treatment has also demonstrated positive effects on neuromuscular function, leading to enhanced coordination, grip strength, and speed in aged animal models.[1] This suggests a potential reversal of sarcopenia, the age-related decline in muscle mass and function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on TAC.
| In Vitro Effects of TAC on Human Fibroblasts | |
| Parameter | Observation |
| TERT mRNA levels | Dose-dependent increase |
| H3K27ac at TERT promoter | Increased |
| H3K9me3 at TERT promoter | Reduced |
| Telomere length in Werner syndrome fibroblasts | Elongated |
| Cellular Lifespan | Extended |
| In Vivo Effects of TAC in Aged Mice | |
| Parameter | Observation |
| TERT expression in tissues | Elevated |
| p16INK4a levels | Reduced |
| Senescent cell burden | Decreased |
| Inflammatory cytokines (e.g., IL-1β, IL-6) | Reduced |
| Hippocampal neurogenesis | Increased |
| Cognitive function (e.g., memory tests) | Improved |
| Neuromuscular function (e.g., grip strength) | Improved |
| Cancer incidence | No significant increase |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on TAC.
High-Throughput Screening for TERT Activators
-
Cell Line: Mouse embryonic fibroblasts (MEFs) from transgenic mice harboring the human TERT gene promoter driving a luciferase reporter gene (hTERT-Luc).
-
Compound Library: A library of over 650,000 small molecules was used.
-
Assay: MEFs were plated in 384-well plates and treated with individual compounds from the library.
-
Readout: Luciferase activity was measured to identify compounds that activate the hTERT promoter.
-
Hit Confirmation: Positive hits were re-tested to confirm their activity and assess dose-response relationships.
In Vivo TAC Treatment in Aged Mice
-
Animal Model: Naturally aged C57BL/6 mice (24-26 months old).
-
Treatment: TAC was administered via intraperitoneal injection at a specified dosage (e.g., 10 mg/kg) on a defined schedule (e.g., daily or three times a week) for a period of up to six months.
-
Control Group: A vehicle control group (e.g., DMSO or saline) was included.
-
Outcome Measures:
-
Cognitive Function: Assessed using behavioral tests such as the Morris water maze or novel object recognition test.
-
Neuromuscular Function: Assessed using tests such as the rotarod test for coordination and a grip strength meter.
-
Tissue Analysis: At the end of the treatment period, tissues (e.g., brain, muscle, liver) were harvested for molecular and histological analysis.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Culture: Human fibroblasts were treated with either TAC or a vehicle control.
-
Cross-linking: Chromatin was cross-linked with formaldehyde.
-
Sonication: The cross-linked chromatin was sonicated to shear DNA into smaller fragments.
-
Immunoprecipitation: The sheared chromatin was incubated with antibodies specific for histone modifications of interest (e.g., H3K27ac, H3K9me3).
-
DNA Purification: The immunoprecipitated DNA was purified.
-
Quantitative PCR (qPCR): The purified DNA was analyzed by qPCR using primers specific for the TERT promoter region to quantify the enrichment of the histone marks.
Conclusion and Future Directions
The TERT activator compound (TAC) represents a promising therapeutic agent for combating age-related diseases by targeting the epigenetic regulation of the TERT gene. Its ability to reduce cellular senescence, promote neurogenesis, and improve physiological function in preclinical models is encouraging.[1] Further research is warranted to fully elucidate the long-term safety and efficacy of TAC in larger animal models and eventually in human clinical trials. The detailed understanding of its epigenetic mechanism of action provides a solid foundation for the development of novel anti-aging therapies.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 3. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomerase reverse transcriptase gene knock‐in unleashes enhanced longevity and accelerated damage repair in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. exponentialtherapeutics.com [exponentialtherapeutics.com]
TERT Activator-2 and Its Influence on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Telomerase Reverse Transcriptase (TERT), the catalytic subunit of telomerase, is canonically known for its role in maintaining telomere length and ensuring genomic stability.[1][2] However, a growing body of evidence highlights significant non-canonical, or "extra-telomeric," functions of TERT, particularly within the mitochondria.[2][3][4][5] These functions are independent of telomere elongation and position TERT as a critical regulator of mitochondrial integrity, cellular metabolism, and stress responses.[3][4] TERT activators, compounds designed to enhance TERT activity or expression, are therefore of considerable interest for their potential to modulate these mitochondrial functions.[6] This technical guide provides an in-depth examination of the influence of TERT activation on mitochondrial function, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Non-Canonical TERT Functions in the Mitochondria
Beyond its nuclear role, TERT translocates to the mitochondria, particularly in response to oxidative stress.[1][4][7] This mitochondrial localization is not incidental; mitochondrial TERT (mtTERT) actively participates in several protective and regulatory processes.[8]
Key non-canonical functions of mtTERT include:
-
Protection Against Oxidative Stress: mtTERT mitigates the production of mitochondrial reactive oxygen species (ROS) and protects mitochondrial DNA (mtDNA) from oxidative damage.[4][5][8][9]
-
Maintenance of Mitochondrial Integrity: It helps preserve mitochondrial membrane potential (Δψm) and morphology, crucial for efficient function.[1]
-
Regulation of Apoptosis: TERT can modulate the mitochondrial death pathway, often exerting an anti-apoptotic effect.[10][11]
-
Enhancement of Respiration: By protecting mtDNA, which encodes essential components of the electron transport chain (ETC), mtTERT supports optimal respiratory capacity.[8]
Under conditions of oxidative stress, TERT is exported from the nucleus and actively imported into the mitochondrial matrix.[1][12] This process involves the outer mitochondrial membrane translocases TOM20 and TOM40 and the inner membrane translocase TIM23.[12] Once inside, TERT binds to mtDNA, specifically at regions encoding for subunits of Complex I (ND1 and ND2), thereby shielding it from damage.[8][12]
The PGC-1α/TERT Signaling Pathway
A pivotal mechanism through which TERT activation influences mitochondrial function is its interplay with Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and metabolism.[13]
The relationship is bidirectional and forms a positive feedback loop:
-
PGC-1α Activates TERT: PGC-1α can coactivate the transcription of the TERT gene, leading to increased TERT expression.[14]
-
TERT Influences PGC-1α: Conversely, TERT levels can regulate the expression of PGC-1α. TERT silencing has been shown to decrease PGC-1α expression, an effect mediated by the tumor suppressor protein p53.[15]
Activation of the PGC-1α/TERT pathway leads to enhanced mitochondrial biogenesis, improved antioxidant defenses, and protection against cellular senescence and DNA damage.[14][16] Compounds that activate this pathway, such as Catalpol, have demonstrated therapeutic potential in ameliorating conditions like atherosclerosis by reducing oxidative stress in macrophages.[16][17]
Quantitative Data on TERT's Mitochondrial Influence
The effects of TERT on mitochondrial function have been quantified across various studies. The following tables summarize key findings.
Table 1: Effect of TERT on Mitochondrial Respiration and ROS
| Parameter | Model System | Condition | Result | Reference |
|---|---|---|---|---|
| State 3 Respiration | Isolated heart mitochondria from TERT-/- mice vs. wild-type (wt) | Basal | 21.6% decrease in TERT-/- (774 ± 38 vs. 987 ± 72 pmol/s*mg) | [8] |
| Mitochondrial ROS | Human cells with shRNA-mediated TERT reduction | Basal | ~2.4-fold increase in mtROS in TERT-silenced cells | [8] |
| Intracellular ROS | hTERT-overexpressing human fibroblasts (HF-TERT) vs. normal | H2O2 treatment | Reduced induction of ROS in HF-TERT cells |[1][7] |
Table 2: Effect of TERT on Mitochondrial Integrity and Apoptosis
| Parameter | Model System | Condition | Result | Reference |
|---|---|---|---|---|
| Mitochondrial Mass | hTERT-overexpressing human fibroblasts (HF-TERT) vs. normal | Basal | Reduced basal mitochondrial quantity in HF-TERT | [1] |
| Mitochondrial Membrane Potential (Δψm) | hTERT-overexpressing human fibroblasts (HF-TERT) vs. normal | H2O2 treatment | Δψm preserved in HF-TERT; depolarization observed in normal cells | [1] |
| Apoptosis | Human cells transfected with mitochondrially-targeted TERT (mitoTERT) | H2O2 treatment | Most prominent protective effect against apoptosis observed with mitoTERT |[8] |
Detailed Experimental Protocols
This section outlines the methodologies used to generate the quantitative data cited above, providing a framework for replication and further investigation.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol is adapted from methods used to assess mitochondrial function in isolated organelles.[8][18][19]
-
Objective: To measure the rate of oxygen consumption in isolated mitochondria to determine the capacity of the electron transport chain.
-
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., mouse hearts) via differential centrifugation.[20]
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Assay Buffer: Suspend isolated mitochondria in a specific respiration buffer (e.g., MiR05).
-
Substrate Addition: Add substrates for Complex I (e.g., pyruvate, malate, glutamate) and ADP to initiate State 3 respiration (active ATP synthesis).
-
Measurement: Record the oxygen consumption rate (OCR) and normalize to the amount of mitochondrial protein.
-
Inhibitor Use (Optional): Sequentially add inhibitors like oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors) to measure basal respiration, maximal respiration, and proton leak.[18][19]
-
Assessment of Mitochondrial ROS Production
This protocol uses fluorescent probes to detect mitochondrial superoxide levels.
-
Objective: To quantify the production of reactive oxygen species specifically within the mitochondria.
-
Procedure:
-
Cell Culture: Culture cells of interest (e.g., human endothelial cells with and without TERT knockdown) in appropriate plates.
-
Staining: Incubate cells with a mitochondria-specific ROS indicator dye (e.g., MitoSOX Red) according to the manufacturer's instructions.
-
Imaging/Flow Cytometry: Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer.
-
Quantification: For flow cytometry, gate the cell population and measure the mean fluorescence intensity. An increase in intensity corresponds to higher mtROS levels.
-
Measurement of Mitochondrial Membrane Potential (Δψm)
This protocol uses a potentiometric fluorescent dye to assess the electrical potential across the inner mitochondrial membrane.[19][21]
-
Objective: To evaluate mitochondrial health and integrity by measuring Δψm.
-
Procedure:
-
Cell Culture: Grow cells on glass-bottom dishes or appropriate plates.
-
Staining: Load cells with a cationic, potentiometric dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.[19]
-
TMRM: Accumulates in active mitochondria with a negative membrane potential, emitting a bright red fluorescence. Depolarization leads to a loss of fluorescence.
-
JC-1: Exists as green fluorescent monomers at low Δψm but forms red fluorescent aggregates at high Δψm. The ratio of red to green fluorescence is used as a measure of polarization.
-
-
Analysis: Measure fluorescence using a fluorescence microscope, plate reader, or flow cytometer. For JC-1, calculate the red/green fluorescence ratio.
-
Conclusion and Future Directions
The evidence strongly indicates that TERT activation plays a crucial, protective role in mitochondrial function, independent of its canonical activity at the telomeres. TERT activators enhance mitochondrial respiration, reduce oxidative stress, and protect against apoptosis, primarily through the PGC-1α/TERT signaling axis and direct protection of mitochondrial DNA. These findings position TERT as a promising therapeutic target for age-related diseases, neurodegenerative disorders, and cardiovascular conditions where mitochondrial dysfunction is a key pathological feature.[8][9] Future research should focus on developing specific and potent TERT activators, such as "TERT activating compound (TAC)," and further elucidating the complex regulatory networks governing TERT's non-canonical functions to fully harness their therapeutic potential.[22]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-canonical Functions of Telomerase Reverse Transcriptase: Emerging Roles and Biological Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-canonical functions of Telomerase Reverse Transcriptase – Impact on redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-canonical functions of Telomerase Reverse Transcriptase - Impact on redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are TERT activators and how do they work? [synapse.patsnap.com]
- 7. TERT Extra-Telomeric Roles: Antioxidant Activity and Mitochondrial Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial TERT enhances mitochondria functions in vivo by protecting mitochondrial DNA integrity from oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telomeres and Mitochondrial Metabolism: Implications for Cellular Senescence and Age-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accumulation of TERT in mitochondria exerts two opposing effects on apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telomere-independent functions of telomerase in nuclei, cytoplasm, and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mitochondria, Telomeres and Telomerase Subunits [frontiersin.org]
- 13. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PGC-1α Modulates Telomere Function and DNA Damage in Protecting against Aging-Related Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Telomerase Biology Associations Offer Keys to Cancer and Aging Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. jove.com [jove.com]
- 22. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
Methodological & Application
Application Notes and Protocols for TERT Activator-2 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of a hypothetical small molecule, "TERT activator-2," in a cell culture setting. The protocols outlined below are based on established methodologies for evaluating telomerase activators.
Introduction
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus maintaining telomere length. The catalytic subunit of telomerase, Telomerase Reverse Transcriptase (TERT), is endogenously expressed in stem cells and some immune cells but is typically silenced in most somatic cells. The progressive shortening of telomeres with each cell division is a hallmark of cellular aging. The reactivation or upregulation of TERT is a promising therapeutic strategy for age-related diseases.
TERT activators are compounds designed to increase the expression or activity of the TERT enzyme.[1] This document outlines the experimental protocols to characterize the effects of a hypothetical "this compound" in vitro. The methodologies cover the assessment of its impact on cell proliferation, telomerase activity, cellular senescence, and the underlying signaling pathways. While "this compound" is a hypothetical compound for the purpose of this guide, the described protocols are based on established techniques for evaluating real TERT activators, such as the recently identified TERT activator compound (TAC).[2][3][4][5]
Proposed Signaling Pathway for TERT Activation
Several signaling pathways are known to regulate the expression of TERT.[6] A common pathway involved in the activation of TERT by small molecules is the MEK/ERK/AP-1 cascade.[4][5][7] The following diagram illustrates a plausible mechanism of action for this compound.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for characterizing this compound.
Detailed Application Notes and Protocols
Cell Culture and Treatment
Objective: To culture a suitable cell line and administer treatment with this compound.
Recommended Cell Line: Primary human fibroblasts (e.g., IMR-90 or MRC-5) are recommended as they have a finite lifespan and low endogenous telomerase activity.
Materials:
-
IMR-90 or MRC-5 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks and plates
Protocol:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
Seed the cells into appropriate culture plates (e.g., 96-well for MTT, 6-well for protein extraction and senescence staining) at a predetermined density. Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) must be included.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described in section 4.1.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 0.85 ± 0.05 | 100 |
| 0.1 | 0.88 ± 0.06 | 103.5 |
| 1 | 0.95 ± 0.04 | 111.8 |
| 10 | 1.10 ± 0.07 | 129.4 |
| 50 | 0.75 ± 0.05 | 88.2 |
Telomerase Activity Assay (TRAP Assay)
Objective: To quantify telomerase activity in cells treated with this compound. The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay.[8][9]
Protocol:
-
Treat cells in 6-well plates with this compound.
-
After treatment, harvest the cells and prepare cell lysates using a mild lysis buffer.[10]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Perform the TRAP assay using a commercial kit (e.g., from ScienCell, Catalog #8928) or established protocols.[10] Briefly, this involves:
-
An extension step where telomerase in the lysate adds telomeric repeats to a substrate oligonucleotide.
-
PCR amplification of the extended products.
-
-
Analyze the PCR products by gel electrophoresis or quantitative real-time PCR (qPCR).[11]
-
Quantify the telomerase activity relative to the vehicle control.
Data Presentation:
| Treatment | Relative Telomerase Activity (Fold Change ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (1 µM) | 2.5 ± 0.3 |
| This compound (10 µM) | 5.8 ± 0.6 |
| Heat-inactivated control | 0.1 ± 0.05 |
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Objective: To assess the effect of this compound on cellular senescence.
Protocol:
-
Seed and treat cells in 6-well plates with this compound for an extended period (e.g., several passages).
-
Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution.
-
Wash again and incubate with the SA-β-Gal staining solution (containing X-gal at pH 6.0) overnight at 37°C without CO2.
-
Observe the cells under a microscope and count the number of blue-stained (senescent) cells and the total number of cells in several random fields.
-
Calculate the percentage of senescent cells.
Data Presentation:
| Treatment | Percentage of SA-β-Gal Positive Cells (Mean ± SD) |
| Vehicle Control (Passage 10) | 35.2 ± 4.5 |
| This compound (10 µM) (Passage 10) | 12.8 ± 2.1 |
| Young Cells (Passage 2) | 5.1 ± 1.5 |
Western Blotting for TERT and Signaling Proteins
Objective: To measure the protein levels of TERT and key signaling molecules (e.g., p-ERK, total ERK) to confirm the proposed mechanism of action.
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against TERT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
Data Presentation:
| Target Protein | Vehicle Control (Relative Intensity) | This compound (10 µM) (Relative Intensity) | Fold Change |
| TERT | 1.0 | 4.2 | 4.2 |
| p-ERK | 1.0 | 3.5 | 3.5 |
| Total ERK | 1.0 | 1.1 | 1.1 |
| β-actin | 1.0 | 1.0 | 1.0 |
References
- 1. What are TERT activators and how do they work? [synapse.patsnap.com]
- 2. en.longevitywiki.org [en.longevitywiki.org]
- 3. epigenie.com [epigenie.com]
- 4. Small Molecule Upregulation of TERT Expression Improves Function in Aged Mice – Fight Aging! [fightaging.org]
- 5. TAC | TERT activator | Telomerase reverse transcriptase | TargetMol [targetmol.com]
- 6. TERT—Regulation and Roles in Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Administration of TERT Activator-2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase reverse transcriptase (TERT) is a catalytic subunit of the enzyme telomerase, which is crucial for maintaining telomere length and cellular immortality.[1][2] In most somatic cells, TERT expression is repressed, leading to telomere shortening with each cell division and eventual cellular senescence.[1][2] The activation of TERT has emerged as a promising therapeutic strategy for age-related diseases and conditions associated with excessive cell loss. This document provides detailed application notes and protocols for the in vivo administration of TERT activator-2, also known as AGS-499, in mouse models, based on preclinical studies. AGS-499 is a novel compound that has been shown to increase telomerase activity and expression in the brain and spinal cord.[3][4]
Mechanism of Action
TERT activators can function through various mechanisms, including upregulating TERT gene expression or directly enhancing the enzyme's activity.[1] AGS-499 has been demonstrated to increase TERT expression and telomerase activity, thereby exerting neuroprotective effects.[3][4][5] Studies have shown that its protective effects against oxidative stress are telomerase-mediated.[3][5] Another identified TERT activator compound (TAC) has been found to upregulate TERT transcription through the MEK/ERK/AP-1 signaling cascade.[6][7] This leads to a reduction in cellular senescence and inflammation.[6][8]
Below is a diagram illustrating the proposed signaling pathway for TERT activation by a TERT Activator Compound (TAC).
Caption: Signaling pathway of a TERT Activator Compound (TAC).
Data Presentation
The following tables summarize the quantitative data from in vivo studies of AGS-499 in mouse models.
Table 1: Dose-Dependent Effect of AGS-499 on Telomerase Activity in Mouse Forebrain
| Dosage of AGS-499 (mg/kg) | Fold Increase in Telomerase Activity (TRAP Assay) | Fold Increase in Telomerase Activity (Real-time PCR-based TRAP) |
| 3 | 3.0 (p < 0.05) | 2.4 |
| 6 | 3.3 (p < 0.01) | 3.0 |
| 12 | 2.2 (p < 0.05) | 2.0 |
| Data extracted from a study on the effects of AGS-499 in the mouse brain.[3] |
Table 2: Neuroprotective Effects of AGS-499 in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
| Treatment Group | Effect |
| AGS-499 | Delays onset and progression of ALS |
| AGS-499 | Increases survival of motor neurons in the spinal cord by 60% after disease onset |
| Observations from studies using SOD1 transgenic mice.[5] |
Experimental Protocols
Protocol 1: In vivo Administration of AGS-499 for Neuroprotection Studies
This protocol is designed for investigating the neuroprotective effects of AGS-499 in mouse models of neurodegeneration, such as excitotoxicity induced by NMDA or in genetic models like the SOD1G93A transgenic mouse model for ALS.[3][5]
1. Animal Models:
- CD-1 male mice (5–8 weeks old) for NMDA-induced excitotoxicity studies.[3]
- B6SJL-Tg (SOD1G93A) 1 Gur/J male mice for ALS studies.[3]
2. Compound Preparation:
- Prepare AGS-499 in a suitable vehicle for administration. The specific vehicle and concentration should be optimized based on the compound's solubility and the desired dosage.
3. Administration:
- Route of Administration: Intraperitoneal (i.p.) injection is a commonly used route.
- Dosage: Based on published data, dosages of 3, 6, and 12 mg/kg have been shown to be effective in increasing telomerase activity in the brain.[3]
- Frequency: The frequency of administration will depend on the experimental design and the specific model. For chronic studies, such as in the SOD1G93A model, daily or every-other-day injections may be appropriate.
4. Experimental Workflow:
The following diagram outlines a general experimental workflow for assessing the in vivo efficacy of AGS-499.
Caption: Experimental workflow for in vivo AGS-499 studies.
5. Outcome Measures:
- Telomerase Activity: Measure telomerase activity in brain and spinal cord tissues using a Telomeric Repeat Amplification Protocol (TRAP) assay.[3]
- TERT Expression: Quantify TERT mRNA levels using real-time PCR and TERT protein levels using Western blotting.
- Behavioral and Survival Analysis: In ALS models, monitor motor function using tests like rotarod and grip strength, and record the onset of disease and survival duration.[5]
- Histological Analysis: Perform immunohistochemistry on brain and spinal cord sections to assess motor neuron survival and other relevant markers.
Protocol 2: Telomerase Activity Measurement (TRAP Assay)
1. Tissue Homogenization:
- Homogenize fresh or frozen brain and spinal cord tissue in a suitable lysis buffer on ice.
- Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein extract.
2. Protein Quantification:
- Determine the protein concentration of the extracts using a standard method like the Bradford or BCA assay.
3. TRAP Assay:
- Use a commercially available TRAP assay kit or a well-established protocol.
- The assay typically involves two steps:
- Telomerase-mediated extension of a substrate oligonucleotide.
- PCR amplification of the extended products.
- Analyze the PCR products by gel electrophoresis or a real-time PCR instrument.
4. Data Analysis:
- Quantify the telomerase activity relative to a control sample or a standard curve. Express the results as fold change compared to the vehicle-treated group.
Conclusion
The in vivo administration of this compound (AGS-499) in mouse models has demonstrated significant potential for neuroprotection, primarily through the upregulation of telomerase activity. The protocols and data presented here provide a foundation for researchers to design and execute further preclinical studies to explore the therapeutic applications of TERT activators in neurodegenerative and other age-related diseases. Careful consideration of animal models, dosage, and relevant outcome measures is critical for obtaining robust and reproducible results.
References
- 1. What are TERT activators and how do they work? [synapse.patsnap.com]
- 2. Mechanisms underlying the activation of TERT transcription and telomerase activity in human cancer: old actors and new players - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel telomerase-increasing compound in mouse brain delays the onset of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of telomerase activation in extending health span and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel telomerase-increasing compound in mouse brain delays the onset of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
Optimal Dosage of TERT Activator Compounds for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal dosage of Telomerase Reverse Transcriptase (TERT) activator compounds in preclinical research. The information is compiled from published preclinical studies and established methodologies to guide researchers in designing and executing robust experiments for the evaluation of TERT activators.
Introduction to TERT Activation
Telomerase Reverse Transcriptase (TERT) is the catalytic subunit of the enzyme telomerase, which is crucial for maintaining telomere length at the ends of chromosomes. In most somatic cells, TERT expression is repressed, leading to telomere shortening with each cell division and eventual cellular senescence.[1] The activation of TERT can counteract this process, and TERT activator compounds have emerged as potential therapeutic agents for age-related diseases and conditions associated with telomere dysfunction.[2] Determining the optimal dosage of these compounds is critical for achieving therapeutic efficacy while minimizing potential off-target effects.
Preclinical Data for TERT Activator Compounds
The following tables summarize the available quantitative data from preclinical studies of two notable TERT activator compounds: GRN510 and a novel small molecule referred to as TERT activator compound (TAC).
Table 1: In Vivo Dosage of TERT Activator Compounds
| Compound | Animal Model | Dosage | Dosing Regimen | Key Findings |
| GRN510 | mTERT heterozygous mice (model of bleomycin-induced pulmonary fibrosis) | 10 mg/kg/day | Daily | Activated telomerase 2-4 fold in bone marrow and lung tissue; suppressed the development of fibrosis.[3] |
| TERT activator compound (TAC) | Naturally aging C57BL/6 mice (10-12 weeks old) | 6 mg/kg | Intraperitoneal injection for 1 week | Significantly increased TERT protein levels; reduced cellular senescence and systemic inflammation.[4] |
Table 2: In Vitro Concentrations of TERT Activator Compounds
| Compound | Cell Type | Concentration Range | Key Findings |
| TERT activator compound (TAC) | MRC-5 cells | 0-10 µM | Specifically activates TERT transcription via the MEK/ERK/AP-1 pathway.[4] |
Signaling Pathway of TERT Activation
TERT expression is regulated by a complex network of signaling pathways. The novel TERT activator compound (TAC) has been shown to upregulate TERT transcription through the MEK/ERK/AP-1 signaling cascade.[4][5] Understanding this pathway is crucial for elucidating the mechanism of action of TERT activators and for identifying potential biomarkers of response.
Figure 1. TERT Activation Signaling Pathway via MEK/ERK/AP-1 Cascade.
Experimental Workflow for Optimal Dosage Determination
A systematic approach is required to determine the optimal dosage of a TERT activator compound for preclinical studies. This involves a series of in vitro and in vivo experiments to assess efficacy and potential toxicity.
Figure 2. Experimental Workflow for Determining Optimal Dosage.
Detailed Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[6][7]
Objective: To quantify the telomerase activity in cell or tissue extracts treated with a TERT activator compound.
Materials:
-
Cell or tissue lysates
-
TRAP buffer (e.g., 20 mM Tris-HCl pH 8.3, 1.5 mM MgCl₂, 63 mM KCl, 0.005% Tween 20, 1 mM EGTA)
-
dNTP mix
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
-
Taq DNA polymerase
-
RNase-free water
-
PCR tubes and thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green)
Protocol:
-
Lysate Preparation:
-
Harvest cells or homogenize tissue in a suitable lysis buffer on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration of the lysate (e.g., using a BCA assay).
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine the cell lysate (containing a standardized amount of protein), TRAP buffer, dNTPs, and TS primer.
-
Incubate at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
-
PCR Amplification:
-
Add the ACX primer and Taq DNA polymerase to the reaction mixture.
-
Perform PCR with the following cycles:
-
Initial denaturation at 95°C for 2-3 minutes.
-
30-35 cycles of:
-
Denaturation at 94°C for 30 seconds.
-
Annealing at 50-60°C for 30 seconds.
-
Extension at 72°C for 45-60 seconds.
-
-
Final extension at 72°C for 5-10 minutes.
-
-
-
Detection of PCR Products:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a DNA staining dye and visualize the characteristic 6-base pair ladder pattern, which indicates telomerase activity.
-
Quantify the band intensities to determine the relative telomerase activity.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This histochemical stain detects the activity of β-galactosidase at pH 6.0, which is characteristic of senescent cells.[8][9]
Objective: To identify and quantify senescent cells in culture or tissue sections following treatment with a TERT activator compound.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Microscope
Protocol for Cultured Cells:
-
Cell Seeding and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of the TERT activator compound for the desired duration.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 3-5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add the staining solution to each well.
-
Incubate the plate at 37°C (without CO₂) for 12-16 hours, or until a blue color develops in senescent cells. Protect from light.
-
-
Analysis:
-
Observe the cells under a bright-field microscope.
-
Count the number of blue-stained (senescent) cells and the total number of cells to determine the percentage of senescent cells.
-
Protocol for Tissue Sections:
-
Tissue Preparation:
-
Flash-freeze fresh tissue in liquid nitrogen and embed in OCT compound.
-
Cut 4-6 µm sections using a cryostat and mount on slides.
-
-
Fixation and Staining:
-
Follow the fixation and staining steps as described for cultured cells, ensuring the entire tissue section is covered.
-
-
Analysis:
-
Observe the tissue sections under a microscope to identify and quantify the blue-stained senescent cells within the tissue architecture.
-
In Vivo Efficacy Study in an Aging Mouse Model
Objective: To evaluate the in vivo efficacy of a TERT activator compound in mitigating age-related phenotypes and to determine a dose-response relationship.
Animal Model: Aged C57BL/6 mice (e.g., 18-24 months old) are a commonly used model for studying natural aging.
Experimental Design:
-
Acclimatization: Acclimate the aged mice to the facility for at least one week before the start of the experiment.
-
Grouping and Dosing:
-
Randomly assign mice to different treatment groups (e.g., vehicle control, and at least three dose levels of the TERT activator compound).
-
Administer the compound via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined frequency (e.g., daily, weekly) for a specified duration (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
Behavioral and Functional Assessments:
-
Cognitive function: Morris water maze, Barnes maze.
-
Neuromuscular function: Rotarod test, grip strength test.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tissues of interest (e.g., brain, muscle, liver, spleen).
-
Telomerase activity: Perform TRAP assay on tissue lysates.
-
Cellular senescence: Perform SA-β-gal staining on tissue sections.
-
Histopathology: Analyze tissue sections for morphological changes.
-
Biomarker analysis: Measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and other relevant biomarkers in tissue homogenates or serum.
-
-
-
Data Analysis:
-
Compare the results from the treatment groups to the vehicle control group to determine the effect of the TERT activator on the various endpoints.
-
Analyze the dose-response relationship to identify the optimal dose that provides the most significant therapeutic benefit with minimal adverse effects.
-
By following these detailed application notes and protocols, researchers can systematically determine the optimal dosage of TERT activator compounds for preclinical studies, thereby advancing the development of novel therapies for age-related diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Τelomerase inhibitors and activators in aging and cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel telomerase activator suppresses lung damage in a murine model of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Telomeric repeat amplification protocol: measuring the activity of the telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. buckinstitute.org [buckinstitute.org]
- 9. Senescence Associated β-galactosidase Staining [bio-protocol.org]
Application Notes and Protocols for Measuring Telomerase Activity Following TERT Activator-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring telomerase activity in response to treatment with TERT Activator-2, a small molecule designed to enhance the activity of telomerase reverse transcriptase (TERT). The protocols outlined below utilize the highly sensitive Telomeric Repeat Amplification Protocol (TRAP) assay, which is the gold-standard for determining telomerase activity.[1] Modifications of this assay, including quantitative real-time PCR (qTRAP) and fluorescent TRAP (f-TRAP), are also detailed to allow for robust and high-throughput analysis.[2]
Introduction to this compound and Telomerase Activity
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus maintaining telomere length and supporting cellular proliferation.[3] The catalytic subunit of this enzyme, TERT, is often found to be upregulated in cancer cells, contributing to their immortality.[4] TERT activators are compounds designed to increase the activity of the TERT enzyme.[5] this compound is a novel synthetic small molecule hypothesized to upregulate the expression of the TERT gene, leading to increased telomerase activity.[5] Verifying the efficacy of this compound requires precise and quantitative measurement of telomerase activity in treated cells.
The TRAP assay is a PCR-based method that mimics the natural function of telomerase.[6] In the assay, telomerase present in a cell lysate adds telomeric repeats to a synthetic substrate. These extended products are then amplified by PCR, and the resulting DNA ladder can be visualized and quantified to determine the level of telomerase activity.[6][7]
Key Signaling Pathway: TERT Activation
TERT expression and subsequent telomerase activity are regulated by a complex network of signaling pathways. This compound is presumed to intersect with these pathways to boost TERT transcription. Understanding these pathways is crucial for interpreting the results of telomerase activity assays.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., a telomerase-low cancer cell line or primary cells) in appropriate culture vessels and grow to 70-80% confluency.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with solvent at the same concentration as the highest this compound concentration).
-
Incubation: Remove the existing medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for changes in TERT expression and telomerase activity.
II. Preparation of Cell Lysates
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them by trypsinization or scraping.
-
Cell Lysis: Centrifuge the cell suspension to pellet the cells. Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS or NP-40 based buffers).[8]
-
Incubation: Incubate the cell suspension on ice for 30 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Lysate Collection: Carefully collect the supernatant, which contains the active telomerase, and store it on ice for immediate use or at -80°C for long-term storage.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay) for normalization of telomerase activity.
III. Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay consists of two main steps: telomerase-mediated extension of a substrate primer and PCR amplification of the extension products.[7]
A. Conventional Gel-Based TRAP Assay
-
Reaction Setup: In a PCR tube, prepare the TRAP reaction mixture containing TRAP buffer, dNTPs, a substrate primer (TS), a reverse primer (ACX), and Taq polymerase.
-
Telomerase Extension: Add a standardized amount of cell lysate (based on protein concentration) to the reaction mixture. Incubate at room temperature (25°C) for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: Perform PCR with an initial denaturation step to inactivate telomerase, followed by multiple cycles of denaturation, annealing, and extension to amplify the telomerase-extended products.
-
Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE). Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the characteristic DNA ladder, where each band is separated by 6 base pairs, representing the addition of a single telomeric repeat.[2]
B. Quantitative Real-Time TRAP (qTRAP) Assay
The qTRAP assay allows for a more quantitative and high-throughput measurement of telomerase activity.[8]
-
Reaction Setup: Prepare a reaction mixture similar to the conventional TRAP assay but include a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Real-Time PCR: Perform the telomerase extension and PCR amplification in a real-time PCR instrument. The instrument will monitor the fluorescence intensity in real-time as the PCR products accumulate.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the initial amount of telomerase-extended products. A standard curve can be generated using serial dilutions of a known telomerase-positive cell lysate to quantify the relative telomerase activity in the experimental samples.
Experimental Workflow
Data Presentation
Quantitative data from the qTRAP assay should be presented in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Relative Telomerase Activity after this compound Treatment
| Treatment Group | Concentration (µM) | Mean Ct Value (± SD) | Relative Telomerase Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 28.5 (± 0.4) | 1.0 |
| This compound | 1 | 26.2 (± 0.3) | 4.9 |
| This compound | 5 | 24.1 (± 0.5) | 20.8 |
| This compound | 10 | 23.5 (± 0.2) | 32.0 |
| Heat-Inactivated Control | - | >35 | Not Detectable |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Controls and Interpretation
To ensure the validity of the results, several controls are essential:
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound. This serves as the baseline for telomerase activity.
-
Positive Control: A lysate from a known telomerase-positive cell line (e.g., HeLa or 293T cells) to confirm that the assay is working correctly.
-
Negative Control: A lysate from a telomerase-negative cell line or a heat-inactivated lysate to ensure that the observed signal is specific to telomerase activity.
-
Internal Standard: An internal control can be included in the PCR step to monitor for PCR inhibition.[9]
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the accurate measurement of telomerase activity following treatment with this compound. By employing the TRAP assay, particularly its quantitative variations, researchers can effectively evaluate the potency and efficacy of this and other potential telomerase-activating compounds, which is a critical step in the development of novel therapeutics for a range of applications, from regenerative medicine to cancer research.[9]
References
- 1. Measuring telomerase activity using TRAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanisms underlying the activation of TERT transcription and telomerase activity in human cancer: old actors and new players - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent telomerase activators: Unfolding new therapeutic and anti-aging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TERT activators and how do they work? [synapse.patsnap.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Increased sensitivity and reproducibility of TRAP assay by avoiding direct primers interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative telomerase enzyme activity determination using droplet digital PCR with single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TERT Activator in Primary Human Fibroblast Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase reverse transcriptase (TERT) is the catalytic subunit of the enzyme telomerase, which is crucial for maintaining telomere length and cellular replicative lifespan. In most somatic cells, including primary human fibroblasts, TERT expression is repressed, leading to telomere shortening with each cell division and eventual entry into replicative senescence. The activation of TERT has emerged as a promising strategy to counteract cellular aging and age-related diseases.
This document provides detailed application notes and protocols for the use of a potent, small-molecule TERT activating compound (TAC), in primary human fibroblast cultures. The chemical name for this compound is N-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide . While the specific designation "TERT activator-2" is not standard nomenclature, TAC serves as a representative and well-characterized TERT activator for research purposes. TAC has been shown to upregulate TERT transcription in primary human fibroblasts, reduce markers of cellular senescence, and extend the proliferative potential of these cells[1][2][3].
Mechanism of Action
TAC activates the transcription of the TERT gene through the MEK/ERK/AP-1 signaling cascade[4]. This pathway is a central regulator of cell proliferation, differentiation, and survival. Upon activation, the cascade leads to the phosphorylation of downstream transcription factors, including components of the AP-1 complex (e.g., FOS), which then bind to the TERT promoter and enhance its transcriptional activity[1][4]. This results in increased levels of TERT mRNA and protein, leading to enhanced telomerase activity.
Data Presentation
The following tables summarize the expected quantitative effects of TAC treatment on primary human fibroblasts, based on studies of TERT activation and overexpression.
Table 1: Effect of TERT Activator (TAC) on Gene Expression in Primary Human Fibroblasts
| Gene Target | Treatment Group | Fold Change in mRNA Expression (relative to vehicle control) | Assay Method |
| TERT | TAC-treated | Dose-dependent increase | qRT-PCR |
| CDKN2A (p16INK4a) | TAC-treated | Significant decrease | qRT-PCR |
| IL-6 | TAC-treated | Decrease | qRT-PCR / ELISA |
| FOS | TAC-treated | Increase | qRT-PCR |
Table 2: Effect of TERT Activator (TAC) on Cellular Senescence Markers in Primary Human Fibroblasts
| Senescence Marker | Treatment Group | Percentage of Positive Cells (relative to vehicle control) | Assay Method |
| Senescence-Associated β-Galactosidase (SA-β-gal) | TAC-treated | Significant decrease | Cytochemical Staining |
| p16INK4a Protein | TAC-treated | Decrease | Immunoblotting / Immunofluorescence |
| Proliferative Potential | TAC-treated | Increase in population doublings | Cell Proliferation Assay |
Experimental Protocols
Protocol 1: Culture of Primary Human Fibroblasts
This protocol describes the routine culture and passaging of primary human fibroblasts, such as MRC-5 or BJ fibroblasts.
Materials:
-
Primary human fibroblasts (e.g., MRC-5, ATCC CCL-171)
-
Fibroblast growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS))
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain fibroblast cultures in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell layer and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 2-3 volumes of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate at the desired density (e.g., 1:3 to 1:5 split ratio).
Protocol 2: Treatment of Fibroblasts with TERT Activator (TAC)
This protocol provides a general guideline for treating primary human fibroblasts with TAC. Optimal concentration and treatment duration should be determined empirically for each cell line and experimental endpoint.
Materials:
-
Primary human fibroblasts cultured as in Protocol 1
-
TERT Activator Compound (TAC) stock solution (dissolved in DMSO)
-
Fibroblast growth medium
Procedure:
-
Prepare a stock solution of TAC in sterile DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the TAC stock solution in pre-warmed fibroblast growth medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest TAC concentration used.
-
Aspirate the medium from the fibroblast cultures and replace it with the medium containing TAC or the vehicle control.
-
Incubate the cells for the desired duration. For gene expression analysis, a 24-72 hour treatment may be appropriate. For senescence assays, a longer-term treatment (e.g., several passages) may be necessary.
-
Proceed with downstream assays as described below.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for senescent cells.
Materials:
-
Fibroblast cultures treated with TAC or vehicle control
-
Fixation Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Wash Buffer (PBS)
-
SA-β-gal Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)
-
Microscope
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with Fixation Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal Staining Solution to the cells.
-
Incubate the cells at 37°C (without CO₂) overnight in the dark.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue-staining cells by counting at least 200 cells in multiple random fields.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of target genes such as TERT and CDKN2A (p16INK4a).
Materials:
-
Fibroblast cultures treated with TAC or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for TERT, CDKN2A, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reactions in triplicate for each sample and primer set, including a no-template control.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Visualizations
References
Application of TERT Activator-2 in Regenerative Medicine Research
Application Notes and Protocols
For Research Use Only.
Introduction
Telomere shortening is a fundamental hallmark of cellular aging, leading to replicative senescence and a decline in the regenerative capacity of tissues. Telomerase, a reverse transcriptase enzyme with a catalytic subunit known as TERT (Telomerase Reverse Transcriptase), counteracts this process by adding telomeric repeats to the ends of chromosomes. In most somatic cells, TERT expression is repressed, but its reactivation is a key strategy in regenerative medicine to enhance cellular proliferation, delay senescence, and improve tissue function.[1][2]
TERT Activator-2 is a synthetically developed small molecule designed to upregulate the expression and activity of TERT. By promoting telomere maintenance, this compound serves as a powerful tool for researchers studying age-related diseases, tissue engineering, and stem cell biology. Its application aims to rejuvenate cell populations, thereby enhancing the therapeutic potential of various regenerative approaches.[3][4] This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound in a research setting.
Mechanism of Action
This compound functions primarily by epigenetically de-repressing the TERT gene, leading to increased transcription and subsequent translation of the TERT protein.[5][6] The elevated levels of TERT enhance the assembly and activity of the telomerase enzyme complex. Beyond its canonical role in telomere elongation, TERT has been shown to possess non-telomeric functions that contribute to cellular rejuvenation. These include interacting with signaling pathways like Wnt/β-catenin to promote stem cell function and modulating the expression of genes involved in proliferation and inflammation, such as NF-κB target genes.[7][8][9]
Data Presentation
The efficacy of TERT activators has been quantified in various studies. The following tables summarize representative data from clinical and preclinical studies on compounds with similar mechanisms of action, such as TA-65 and Cycloastragenol.
Table 1: Effect of TERT Activator on Telomere Length in Human Subjects Data derived from a 12-month, randomized, double-blind, placebo-controlled study on the TERT activator TA-65.[10]
| Treatment Group | Duration | Change in Median Telomere Length (bp) | p-value |
| Placebo | 12 months | -290 ± 100 | 0.01 |
| TERT Activator (Low Dose) | 12 months | +530 ± 180 | 0.005 |
| TERT Activator (High Dose) | 12 months | -60 ± 190 | 0.77 |
Table 2: Effect of TERT Activator on Cellular Senescence Markers Data represents the change in the population of senescent (CD8+CD28-) T cells in human subjects following treatment.[11]
| Treatment Group | Change in Senescent T-cells (cells/μl) | p-value vs Baseline |
| Placebo | No significant change | 0.44 |
| TERT Activator (100 U) | -28.48 | <0.03 |
| TERT Activator (250 U) | -28.18 | <0.03 |
| TERT Activator (500 U) | -22.00 | <0.03 |
Table 3: Representative Dose-Response of this compound on Telomerase Activity Hypothetical data based on typical fold-increases observed with activators like Cycloastragenol in neuronal cells.[12]
| This compound Conc. (µM) | Telomerase Activity (Fold Increase vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| 0.1 | 2.5 |
| 0.3 | 4.8 |
| 1.0 | 3.5 |
| 3.0 | 2.1 |
| 10.0 | 1.2 |
Experimental Workflow Visualization
The general workflow for assessing the efficacy of this compound involves cell culture, treatment, and subsequent analysis using various biochemical and imaging techniques.
Experimental Protocols
The following are detailed protocols for key experiments to validate the effects of this compound.
Protocol 1: Telomerase Activity Assessment (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to measure telomerase activity.[3][13]
A. Cell Lysate Preparation
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest approximately 1 x 10^5 cells per sample. Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 40 µL of ice-cold CHAPS Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microfuge tube. This is the cell extract.
-
Determine the protein concentration using a Bradford or BCA assay. Adjust concentration to 1 µg/µL with lysis buffer.
B. TRAP Reaction and PCR Amplification
-
On ice, prepare the TRAP reaction mix in a PCR tube. For a 50 µL reaction:
-
10 µL of 5X TRAP Buffer
-
2 µL of 10 mM dNTP mix
-
1 µL of TS Primer (50 ng/µL)
-
1 µL of cell extract (containing 1 µg of protein)
-
Nuclease-free water to a final volume of 48 µL
-
1 µL of ACX Primer (reverse primer)
-
1 µL of Taq Polymerase
-
-
Incubate the reaction at 25°C for 40 minutes for the telomerase extension step.
-
Heat-inactivate telomerase at 95°C for 5 minutes.
-
Perform PCR amplification with the following cycling conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 52-60°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 5 minutes
-
C. Detection of TRAP Products
-
Mix 20 µL of the PCR product with 4 µL of 6X DNA loading dye.
-
Load samples onto a 10-12% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at 100-150V until the dye front nears the bottom.
-
Stain the gel with SYBR Green or a similar DNA stain.
-
Visualize the DNA bands using a gel imaging system. Telomerase activity is indicated by a characteristic ladder of 6-bp repeats.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay identifies senescent cells, which express β-galactosidase activity at pH 6.0.[1][14][15]
A. Reagent Preparation
-
Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.
-
Staining Solution (prepare fresh):
-
1 mg/mL X-gal (from a 20 mg/mL stock in dimethylformamide)
-
40 mM Citric acid/Sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
B. Staining Procedure
-
Plate and treat cells with this compound in a 6-well plate or on coverslips.
-
Wash cells twice with 1X PBS.
-
Fix cells with the Fixative Solution for 3-5 minutes at room temperature.
-
Wash cells three times with 1X PBS.
-
Add 1 mL of the Staining Solution to each well.
-
Incubate at 37°C without CO₂ for 12-16 hours. Protect from light.
-
Examine the cells under a microscope for the development of a blue color, which indicates a positive result for senescence.
-
Quantify the percentage of blue-stained cells out of the total number of cells in several fields of view.
Protocol 3: Proliferation Assessment by Ki67 Immunofluorescence
Ki67 is a nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, M), but absent in quiescent (G0) cells, making it an excellent marker for proliferation.[7][16][17]
A. Cell Preparation and Fixation
-
Culture cells on sterile coverslips in a 24-well plate and treat with this compound.
-
Remove culture medium and wash twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
B. Immunostaining
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against Ki67 (diluted in blocking buffer as per manufacturer's instructions) for 2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488), diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash three times with PBS for 5 minutes each.
-
Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
C. Imaging and Analysis
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the Ki67 (green) and DAPI (blue) channels.
-
Calculate the proliferation index as the percentage of Ki67-positive nuclei (green) relative to the total number of nuclei (blue).
Protocol 4: TERT Protein Expression by Western Blot
This protocol allows for the quantification of TERT protein levels in cell lysates.[18][19][20]
A. Sample Preparation
-
Prepare cell lysates as described in Protocol 1 (Section A). Ensure protease and phosphatase inhibitors are included in the lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of total protein per sample by boiling in Laemmli sample buffer for 5 minutes.
B. SDS-PAGE and Transfer
-
Load samples onto a 7.5% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
C. Immunoblotting
-
Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TERT (diluted in blocking buffer) overnight at 4°C with gentle rocking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
D. Detection
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Re-probe the blot with an antibody for a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
Quantify band intensities using image analysis software.
Logical Relationship of TERT Activation Effects
The activation of TERT initiates a cascade of events that collectively contribute to the enhanced regenerative potential of cells.
References
- 1. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 2. Markers of cellular senescence. Telomere shortening as a marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 6. Small Molecule Upregulation of TERT Expression Improves Function in Aged Mice – Fight Aging! [fightaging.org]
- 7. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Short-Term TERT Inhibition Impairs Cellular Proliferation via a Telomere Length-Independent Mechanism and Can Be Exploited as a Potential Anticancer Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the impact of TERT/telomerase on immunosenescence and T cell revitalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Natural Product Telomerase Activator Lengthens Telomeres in Humans: A Randomized, Double Blind, and Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OBM Geriatrics | Double-Blind, Placebo-Controlled, Randomized Clinical Trial Demonstrates Telomerase Activator TA-65 Decreases Immunosenescent CD8+CD28- T Cells in Humans [lidsen.com]
- 12. karger.com [karger.com]
- 13. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. buckinstitute.org [buckinstitute.org]
- 15. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunocytochemistry/Immunofluorescence Protocol for Ki67 antibody (NB110-89719): Novus Biologicals [novusbio.com]
- 17. Ki67 Immunofluorescence on Bovine Cell Lines [bio-protocol.org]
- 18. Western Blot protocol for Telomerase reverse transcriptase Antibody (NB100-317): Novus Biologicals [novusbio.com]
- 19. Differential expression of telomerase reverse transcriptase (hTERT) in lung tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
TERT Activator-2 (TA-65) in Preclinical Anti-Aging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-aging effects of TERT activator-2, commonly known as TA-65, as demonstrated in animal models. This document includes a summary of key quantitative data, detailed experimental protocols for reproducing and building upon these findings, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Telomere attrition is a fundamental hallmark of aging. Telomerase, a reverse transcriptase enzyme, counteracts this shortening by adding telomeric repeats to the ends of chromosomes. The catalytic subunit of telomerase, TERT (Telomerase Reverse Transcriptase), is often the limiting component for telomerase activity in somatic cells. TA-65, a small molecule activator of telomerase purified from the root of Astragalus membranaceus, has been investigated for its potential to mitigate age-related decline by activating TERT.[1][2] Preclinical studies in animal models, primarily mice, have shown promising results in improving various healthspan indicators.[1][3][4]
Mechanism of Action
TA-65 functions by increasing the expression of TERT, which in turn enhances telomerase activity.[1][4] This leads to the elongation of critically short telomeres, thereby rescuing cells from replicative senescence and reducing DNA damage signals.[1][2][4] The activation of telomerase by TA-65 is dependent on the presence of the telomerase RNA component (TERC).[1][2]
Summary of Quantitative Data from Animal Studies
The following tables summarize the key quantitative findings from preclinical studies of TA-65 in mouse models.
Table 1: Effects of TA-65 on Telomere Length in Mouse Embryonic Fibroblasts (MEFs)
| Parameter | Control (DMSO) | TA-65 (1 µM) | TA-65 (10 µM) | Reference |
| Average Telomere Length (kb) | 37.87 | Not Reported | 42.68 | [1] |
| % of Signal-Free Ends | 4.83% | 1.60% | 2.89% | [1] |
| % of Telomeres <8 kb | 5.40% | 1.90% | 3.30% | [1] |
Table 2: In Vivo Effects of TA-65 in Aged Female Mice
| Parameter | Control Group | TA-65 Treated Group | Age of Mice | Duration of Treatment | Reference |
| mTERT mRNA Fold Change (Liver) | 1.0 | ~10.0 | 2 years | 3 months | [1] |
| Glucose Tolerance (AUC) | Higher (impaired) | Significantly Lower (improved) | 1 year | 4 months | [1] |
| Femur Bone Mineral Density | Lower | Significantly Higher | 2 years | At time of death | [1] |
Detailed Experimental Protocols
TA-65 Administration in Mice
This protocol is based on the methodology described by Bernardes de Jesus et al., 2011.
Objective: To administer TA-65 to mice as a dietary supplement.
Materials:
-
TA-65 compound
-
Fruit mash (as a vehicle)
-
Syringes for oral administration
-
Scale for weighing mice
Procedure:
-
Dosage Calculation: Prepare a daily dose of 25 mg of TA-65 per kg of mouse body weight.
-
Preparation of TA-65 Mixture: Thoroughly mix the calculated dose of TA-65 into 100 µL of fruit mash.
-
Administration: Administer the 100 µL of the TA-65 fruit mash mixture to each mouse orally. For the control group, administer 100 µL of fruit mash alone.
-
Frequency: Administer the treatment daily for the specified duration of the study (e.g., 4 months).
-
Monitoring: Daily inspect the mice for any adverse effects.
Telomere Length Analysis by Q-FISH (Quantitative Fluorescence In Situ Hybridization)
This protocol is a generalized procedure for Q-FISH on mouse chromosomes.
Objective: To measure the length of telomeres in mouse cells.
Materials:
-
Metaphase-arrested cells
-
Microscope slides
-
Methanol/glacial acetic acid fixative
-
Formaldehyde solution
-
Pepsin solution
-
Cy3-labeled (CCCTAA)3 PNA probe
-
Hybridization buffer
-
Wash buffers (e.g., formamide, PBS)
-
DAPI counterstain
-
Fluorescence microscope with a CCD camera and analysis software
Procedure:
-
Metaphase Spread Preparation: Prepare metaphase spreads from mouse cells on microscope slides.
-
Fixation: Fix the slides in formaldehyde.
-
Permeabilization: Treat the slides with pepsin to digest proteins and allow probe entry.
-
Hybridization: Apply the Cy3-labeled PNA probe in a hybridization buffer to the slides.
-
Denaturation: Heat the slides to denature the chromosomal DNA.
-
Annealing: Allow the PNA probe to anneal to the complementary telomeric DNA sequences.
-
Washing: Wash the slides to remove the unbound probe.
-
Counterstaining: Stain the chromosomes with DAPI.
-
Image Acquisition and Analysis: Capture fluorescent images using a microscope and quantify the intensity of the Cy3 signal at the telomeres using specialized software. The fluorescence intensity is proportional to telomere length.
Telomerase Activity Assay (TRAP - Telomeric Repeat Amplification Protocol)
This protocol outlines the general steps for a TRAP assay.
Objective: To measure the telomerase activity in cell or tissue extracts.
Materials:
-
Cell or tissue lysate
-
TRAP buffer
-
dNTPs
-
TS primer (telomerase substrate)
-
Reverse primer
-
Taq polymerase
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Detection system (e.g., phosphorimager or fluorescence scanner)
Procedure:
-
Telomerase Extension: Incubate the cell lysate with the TS primer, dNTPs, and TRAP buffer. Telomerase in the lysate will add telomeric repeats to the TS primer.
-
PCR Amplification: Amplify the extension products via PCR using the TS and a reverse primer.
-
Detection: Separate the PCR products by PAGE.
-
Analysis: Visualize the characteristic ladder of 6-base pair repeats. The intensity of the ladder is proportional to the telomerase activity in the sample.
Glucose Tolerance Test (GTT) in Mice
This protocol provides a standard procedure for performing a GTT in mice.
Objective: To assess glucose clearance and insulin sensitivity.
Materials:
-
Mice (fasted for 6 hours)
-
50% Dextrose solution
-
Glucometer and test strips
-
Scale for weighing mice
-
Syringes for intraperitoneal injection
Procedure:
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Glucose Administration: Inject a 50% dextrose solution intraperitoneally at a dose of 2 g/kg of body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.
Bone Mineral Density (BMD) Measurement by DEXA (Dual-Energy X-ray Absorptiometry)
This protocol describes the general use of DEXA for measuring BMD in mice.
Objective: To measure bone mineral density.
Materials:
-
Anesthetized mice
-
DEXA scanner for small animals (e.g., PIXImus)
-
Anesthesia equipment
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Positioning: Place the anesthetized mouse in a prone position on the scanner bed.
-
Scanning: Perform a whole-body scan according to the manufacturer's instructions.
-
Analysis: Use the accompanying software to analyze the scan and determine the bone mineral density, typically of the femur.
Conclusion
The preclinical data from animal models suggest that this compound (TA-65) holds potential as an anti-aging intervention. By activating telomerase, TA-65 has been shown to elongate short telomeres and improve key healthspan indicators, including glucose metabolism and bone density, without a reported increase in cancer incidence in the models studied. The protocols provided herein offer a framework for researchers to further investigate the mechanisms and therapeutic potential of telomerase activators in the context of aging and age-related diseases. Further research is warranted to fully elucidate the long-term effects and translatability of these findings to human health.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related inflammation, or "inflammaging," is a chronic, low-grade inflammation that develops with advancing age and is a significant risk factor for a multitude of age-related diseases. Recent preclinical research has identified a novel small-molecule TERT activating compound (TAC), referred to here as TERT activator-2, that has shown promise in mitigating the effects of aging, including the reduction of systemic inflammation. This document provides detailed application notes and protocols based on the findings from the study by Shim et al., published in Cell in 2024, for the use of this compound in preclinical models of age-related inflammation.[1][2][3][4][5]
This compound works by epigenetically de-repressing the TERT gene, thereby restoring its physiological expression to more youthful levels.[6] Beyond its canonical role in telomere maintenance, TERT also functions as a transcriptional co-regulator. The activation of TERT by this compound initiates a signaling cascade through the MEK/ERK/AP-1 pathway, leading to the downstream repression of key senescence markers like p16INK4a and a reduction in pro-inflammatory cytokines.[3][7]
Data Presentation: Summary of Quantitative In Vivo Efficacy
The following tables summarize the key quantitative outcomes of this compound treatment in aged preclinical models as reported in the literature.
Table 1: Effects of this compound on Inflammatory Markers and Cellular Senescence
| Parameter | Model | Treatment Group | Control Group | Percentage Change | Key Findings |
| Serum IL-1β | Aged C57BL/6 Mice (26-27 months) | TAC treated | Vehicle | >60% Decrease | Significant reduction in a key pro-inflammatory cytokine.[8] |
| Serum IL-6 | Aged C57BL/6 Mice (26-27 months) | TAC treated | Vehicle | >60% Decrease | Marked decrease in a central mediator of inflammaging.[8] |
| p16INK4a Expression | Brain, Heart, Liver of Aged Mice | TAC treated | Vehicle | Significant Decrease | Repression of a key cellular senescence marker in multiple tissues.[3][8] |
Table 2: Effects of this compound on Neuromuscular and Cognitive Function
| Parameter | Model | Treatment Group | Control Group | Outcome | Key Findings |
| Rotarod Performance | Aged C57BL/6 Mice (26-27 months) | TAC treated | Vehicle | Increased latency to fall | Improved motor coordination and balance.[8] |
| Grip Strength | Aged Mice | TAC treated | Vehicle | Increased grip strength | Reversal of age-related decline in muscle strength.[6] |
| Morris Water Maze | Aged C57BL/6 Mice (26-27 months) | TAC treated | Vehicle | Improved spatial memory | Enhanced cognitive function.[8] |
| Hippocampal Neurogenesis | Aged Mice | TAC treated | Vehicle | Increased DCX-positive neurons | Stimulation of new neuron formation in the memory center of the brain.[8] |
Experimental Protocols
In Vivo Administration of this compound
This protocol describes the preparation and administration of this compound to aged mice.
Materials:
-
This compound (TAC) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Insulin syringes with 28-30 gauge needles
-
Aged C57BL/6 mice (26-27 months old)[8]
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO. A suggested concentration is 80 mg/mL.[9]
-
For intraperitoneal (IP) injection, prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9]
-
To formulate the final this compound solution, sequentially add the components. For a final concentration of 3.3 mg/mL, sonication is recommended to ensure complete dissolution.[9]
-
Note: The final dosage used in the key study by Shim et al. (2024) needs to be obtained from the primary literature for precise replication.
-
-
Animal Dosing:
-
House aged C57BL/6 mice under standard laboratory conditions.
-
Administer the formulated this compound or vehicle control via intraperitoneal injection. The Shim et al. (2024) study administered the compound daily for six months.[8]
-
Monitor the animals regularly for any signs of toxicity or adverse effects. The published study reported no evident toxicity or increased cancer risk.[1]
-
Assessment of Inflammaging: Cytokine Profiling
This protocol outlines a method for quantifying pro-inflammatory cytokines in serum samples from treated and control animals using a Luminex-based multiplex assay.
Materials:
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Micropipettes and sterile tips
-
MILLIPLEX® Mouse High Sensitivity T Cell Panel or similar Luminex-based multiplex cytokine assay kit (for IL-1β, IL-6, TNF-α, etc.)[10]
-
Luminex xMAP® instrument
-
96-well microplate
Procedure:
-
Serum Collection and Preparation:
-
At the designated endpoint, collect blood from the mice via an appropriate method (e.g., cardiac puncture, retro-orbital bleeding).
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Carefully collect the serum and store it at -80°C until analysis.
-
-
Multiplex Cytokine Assay:
-
On the day of the assay, thaw the serum samples on ice.
-
Follow the manufacturer's instructions for the chosen Luminex assay kit.[10] This typically involves:
-
Preparing the standards and quality controls provided in the kit.
-
Adding the antibody-conjugated magnetic beads to a 96-well plate.
-
Adding standards, controls, and serum samples (typically 25 µL) to the wells.
-
Incubating the plate, usually overnight at 4°C.
-
Washing the beads and adding the detection antibodies.
-
Adding streptavidin-phycoerythrin (SAPE) conjugate.
-
Resuspending the beads in sheath fluid.
-
-
Acquire the data on a Luminex instrument. The instrument will differentiate the beads for each cytokine and quantify the median fluorescence intensity (MFI), which is proportional to the cytokine concentration.[10]
-
-
Data Analysis:
-
Use the standard curve to calculate the concentration of each cytokine in the samples.
-
Compare the cytokine levels between the this compound treated group and the vehicle control group using appropriate statistical analysis.
-
Assessment of Neuromuscular Function
a) Rotarod Test for Motor Coordination and Balance
This protocol assesses motor coordination and balance.[11][12][13][14]
Materials:
-
Accelerating Rotarod apparatus for mice
-
70% ethanol for cleaning
Procedure:
-
Acclimation and Training:
-
Testing:
-
Place the mouse on the rod at a starting speed (e.g., 4 RPM).[11]
-
Start the acceleration protocol (e.g., accelerating from 4 to 40 RPM over 300 seconds).[11]
-
Record the latency to fall from the rod. A fall is defined as the point when the mouse drops from the rod or clings to it and completes a full passive rotation.[11]
-
Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).[13]
-
Clean the apparatus with 70% ethanol between each mouse.[11]
-
-
Data Analysis:
-
Average the latency to fall across the trials for each mouse.
-
Compare the performance of the this compound treated group with the vehicle control group.
-
b) Grip Strength Test
This test measures forelimb and/or combined forelimb and hindlimb muscle strength.[15][16][17][18][19]
Materials:
-
Grip strength meter with a grid or bar attachment
-
70% ethanol for cleaning
Procedure:
-
Forelimb Grip Strength:
-
Hold the mouse by the base of its tail and lower it towards the grip strength meter's grid.
-
Allow only the forepaws to grasp the grid.[15]
-
Gently and steadily pull the mouse backward horizontally until it releases its grip.[17]
-
The meter will record the peak force exerted.
-
Perform multiple trials (e.g., 3 consecutive trials).[15]
-
-
Combined Grip Strength:
-
Repeat the procedure, allowing both the forepaws and hindpaws to grasp the grid.[15]
-
-
Data Analysis:
-
Average the peak force for each mouse.
-
Normalize the grip strength to the mouse's body weight.[18]
-
Compare the normalized grip strength between the treated and control groups.
-
Assessment of Cognitive Function: Morris Water Maze
This test evaluates hippocampal-dependent spatial learning and memory.[20][21][22][23][24]
Materials:
-
Circular pool (120-150 cm in diameter)
-
Escape platform submerged 1 cm below the water surface
-
Non-toxic opaque substance to make the water cloudy (e.g., non-toxic white or black paint)
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acquisition Phase (Learning):
-
Conduct trials for several consecutive days (e.g., 4-5 days).
-
For each trial, place the mouse in the water at one of several predetermined starting locations, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform.
-
Record the time it takes to find the platform (escape latency). If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.[21][22]
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the spatial cues.[21]
-
Conduct multiple trials per day (e.g., 4 trials) with different starting positions.
-
-
Probe Trial (Memory):
-
On the day after the last acquisition day, remove the platform from the pool.
-
Place the mouse in the pool for a single trial (e.g., 60-90 seconds).[22]
-
The video tracking system will record the swim path.
-
-
Data Analysis:
-
Acquisition: Analyze the change in escape latency over the training days. A steeper learning curve indicates better spatial learning.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path. More time in the target quadrant indicates better spatial memory.
-
Compare the performance metrics between the this compound treated and control groups.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in mitigating cellular senescence and inflammation.
Caption: In vivo experimental workflow for evaluating this compound efficacy.
References
- 1. e-c-a.eu [e-c-a.eu]
- 2. researchgate.net [researchgate.net]
- 3. molecularpost.altervista.org [molecularpost.altervista.org]
- 4. Telomerase reverse transcriptase gene knock‐in unleashes enhanced longevity and accelerated damage repair in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aging reimagined: Bridging clinical modulation and scientific breakthroughs [termedia.pl]
- 6. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 7. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 9. TAC | TERT activator | Telomerase reverse transcriptase | TargetMol [targetmol.com]
- 10. protocols.io [protocols.io]
- 11. Rotarod-Test for Mice [protocols.io]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 13. mmpc.org [mmpc.org]
- 14. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 15. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. mmpc.org [mmpc.org]
- 18. MPD: JaxCC1: project protocol [phenome.jax.org]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. geriatri.dergisi.org [geriatri.dergisi.org]
- 21. mmpc.org [mmpc.org]
- 22. UC Davis - Morris Water Maze [protocols.io]
- 23. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 24. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Cellular Rejuvenation with TERT Activator-2
Application Note
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and contributes to a variety of age-related diseases. A key driver of cellular senescence is the progressive shortening of telomeres, the protective caps at the ends of chromosomes. Telomerase, a reverse transcriptase enzyme, counteracts this shortening by adding telomeric repeats to chromosome ends. The catalytic subunit of telomerase, TERT (Telomerase Reverse Transcriptase), is often silenced in somatic cells, leading to telomere attrition with each cell division.[1][2]
TERT activator-2 is a novel small molecule compound designed to epigenetically de-repress the TERT gene, restoring its physiological expression to youthful levels.[3] By activating telomerase, this compound has the potential to elongate telomeres, thereby mitigating cellular senescence and promoting cellular rejuvenation.[1][4] This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the efficacy of this compound in cellular rejuvenation assays. The protocols outlined below cover the assessment of key hallmarks of cellular aging, including cellular senescence, telomerase activity, and oxidative stress.
Key Concepts in Cellular Rejuvenation Assessment
A multi-faceted approach is crucial for evaluating the effects of this compound. This involves measuring key biomarkers associated with cellular aging and rejuvenation.
-
Cellular Senescence: Characterized by a stable cell cycle arrest, distinct morphological changes, and the expression of specific biomarkers.[5][6]
-
Telomerase Activity: The direct measure of the enzyme's function in adding telomeric repeats.[7][8]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to damage to lipids, proteins, and DNA.[9][10][11]
Experimental Overview
The following diagram outlines the general workflow for assessing the cellular rejuvenation effects of this compound.
Caption: Experimental workflow for assessing cellular rejuvenation.
This compound Signaling Pathway
This compound is hypothesized to function by epigenetically modifying the TERT gene promoter, leading to its re-expression. This, in turn, activates telomerase and influences other downstream pathways related to cellular health and longevity.
Caption: Proposed this compound signaling pathway.
Protocols
Assessment of Cellular Senescence
1.1. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay identifies senescent cells, which express β-galactosidase at pH 6.0.[12][13]
Protocol:
-
Cell Seeding: Plate cells in 6-well plates and culture until they reach the desired level of senescence.
-
Treatment: Treat cells with this compound at various concentrations for a specified period (e.g., 7-14 days). Include a vehicle control.
-
Fixation:
-
Wash cells twice with 1X PBS.
-
Fix with 1X fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
-
Staining:
-
Wash cells twice with 1X PBS.
-
Add 1 ml of staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in citrate-buffered saline, pH 6.0) to each well.
-
Incubate at 37°C without CO2 for 12-16 hours. Protect from light.
-
-
Imaging:
-
Wash cells with PBS.
-
Observe under a microscope for the development of a blue color.
-
Capture images and quantify the percentage of blue, senescent cells.
-
1.2. Immunofluorescence for Senescence Markers (p16INK4a and p21CIP1)
p16INK4a and p21CIP1 are cyclin-dependent kinase inhibitors that are upregulated in senescent cells, enforcing cell cycle arrest.[6]
Protocol:
-
Cell Preparation: Grow and treat cells on coverslips in 24-well plates.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against p16INK4a and p21CIP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips on slides.
-
Imaging: Visualize using a fluorescence microscope and quantify the percentage of p16/p21 positive cells.
Data Presentation: Cellular Senescence Markers
| Treatment Group | SA-β-Gal Positive Cells (%) | p16INK4a Positive Cells (%) | p21CIP1 Positive Cells (%) |
| Young (Control) | 5 ± 2 | 8 ± 3 | 10 ± 4 |
| Senescent (Control) | 85 ± 7 | 78 ± 9 | 82 ± 6 |
| Senescent + this compound (Low Conc.) | 60 ± 8 | 55 ± 7 | 62 ± 5 |
| Senescent + this compound (High Conc.) | 35 ± 6 | 30 ± 5 | 38 ± 4 |
Telomerase Activity Assay
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to detect telomerase activity.[14][15]
Protocol:
-
Cell Lysate Preparation:
-
Harvest 10^5 - 10^6 cells.
-
Lyse cells in a CHAPS lysis buffer.
-
Centrifuge and collect the supernatant containing the protein extract.
-
-
Telomerase Extension:
-
Incubate the cell extract with a TS primer, dNTPs, and reaction buffer. Telomerase in the extract will add telomeric repeats to the 3' end of the TS primer.
-
-
PCR Amplification:
-
Amplify the extended products using a forward (TS) and a reverse primer via qPCR. A fluorescent signal is generated from the amplified product.[14]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Quantify telomerase activity relative to a control cell line with known telomerase activity or a synthetic standard.
-
Data Presentation: Telomerase Activity
| Treatment Group | Relative Telomerase Activity (Units) |
| Young (Control) | 100 ± 12 |
| Senescent (Control) | 5 ± 1.5 |
| Senescent + this compound (Low Conc.) | 45 ± 8 |
| Senescent + this compound (High Conc.) | 85 ± 10 |
Assessment of Oxidative Stress
3.1. Measurement of Intracellular Reactive Oxygen Species (ROS)
Fluorogenic probes like DCFDA are used to measure cellular ROS levels.[9][16]
Protocol:
-
Cell Treatment: Treat cells with this compound as previously described.
-
Probe Loading:
-
Wash cells with PBS.
-
Incubate cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. DCFH is oxidized by ROS to the highly fluorescent DCF.
-
3.2. Lipid Peroxidation Assay (MDA Assay)
Malondialdehyde (MDA) is a product of lipid peroxidation and a common marker of oxidative stress.[10]
Protocol:
-
Sample Preparation: Homogenize treated cells in a suitable buffer.
-
TBARS Assay:
-
Add thiobarbituric acid (TBA) reagent to the cell lysate.
-
Incubate at 95°C for 60 minutes.
-
Cool and measure the absorbance of the resulting pink-colored product at 532 nm.
-
-
Quantification: Determine MDA concentration using a standard curve.
Data Presentation: Oxidative Stress Markers
| Treatment Group | Intracellular ROS (Relative Fluorescence Units) | Lipid Peroxidation (MDA, nmol/mg protein) |
| Young (Control) | 100 ± 15 | 0.5 ± 0.1 |
| Senescent (Control) | 350 ± 40 | 2.5 ± 0.4 |
| Senescent + this compound (Low Conc.) | 220 ± 30 | 1.5 ± 0.3 |
| Senescent + this compound (High Conc.) | 130 ± 20 | 0.8 ± 0.2 |
Logical Relationship of Rejuvenation Markers
The activation of TERT by this compound is expected to have a cascading effect on various markers of cellular aging.
Caption: Logical flow from TERT activation to cellular rejuvenation.
References
- 1. What are TERT activators and how do they work? [synapse.patsnap.com]
- 2. Mechanisms underlying the activation of TERT transcription and telomerase activity in human cancer: old actors and new players - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 4. e-c-a.eu [e-c-a.eu]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Guide to Assessing Cellular Senescence - CD BioSciences [agingclocks.com]
- 7. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays for detection of telomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 11. A Review of Various Oxidative Stress Testing Methods | Cell Biolabs [cellbiolabs.com]
- 12. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
- 14. capitalbiosciences.com [capitalbiosciences.com]
- 15. Detection of Telomerase Activity by PCR-Based Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Troubleshooting TERT activator-2 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TERT activator-2. The information is designed to address common challenges related to solubility and stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule compound designed to increase the expression of Telomerase Reverse Transcriptase (TERT).[1][2][3] TERT is the catalytic subunit of the enzyme telomerase, which is responsible for maintaining the length of telomeres at the ends of chromosomes.[4] By activating TERT, these compounds can enhance telomere synthesis, which has been shown to reduce markers of cellular aging and inflammation.[5][6] The mechanism of action for some TERT activators involves the upregulation of TERT transcription through signaling pathways such as the MEK/ERK/AP-1 cascade.[5][7]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to three years.[1][5][7] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year to maintain its integrity.[1][5][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] For short-term storage of up to one month, -20°C is also acceptable.[5]
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[5] It is reported to be insoluble in water.[5] For a similar compound, TERT activator compound (TAC), the solubility in DMSO is approximately 80 mg/mL and in ethanol is 66 mg/mL.[5][7]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
Potential Cause: The compound has low solubility in the chosen solvent or the solvent quality is poor.
Solution:
-
Solvent Selection: Ensure you are using a recommended solvent such as DMSO or ethanol.[5]
-
Solvent Quality: Use fresh, high-purity, anhydrous DMSO, as moisture absorption can reduce solubility.[5]
-
Sonication: To aid dissolution, sonication is recommended.[7]
-
Gentle Heating: If necessary, gentle heating of the solution can be attempted, but be cautious as high temperatures may degrade the compound.
Issue 2: Precipitation of the Compound in Cell Culture Media
Potential Cause: The final concentration of the organic solvent (e.g., DMSO) is too high in the aqueous cell culture medium, causing the compound to precipitate.
Solution:
-
Minimize Solvent Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity and precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in a suitable solvent or medium before adding it to the final culture volume. This helps to gradually decrease the solvent concentration.
-
Formulation for Aqueous Solutions: For in vivo studies or specific in vitro assays requiring lower organic solvent concentrations, a formulation using co-solvents and surfactants can be prepared. A common formulation includes DMSO, PEG300, Tween 80, and saline or ddH₂O.[1][5][7]
Issue 3: Inconsistent Experimental Results or Loss of Activity
Potential Cause: The compound may have degraded due to improper storage or handling.
Solution:
-
Verify Storage Conditions: Confirm that the compound has been stored at the correct temperatures, both as a powder and in solution.[1][5][7]
-
Avoid Repeated Freeze-Thaw Cycles: Use aliquots of your stock solution to prevent degradation from multiple freeze-thaw cycles.[5]
-
Prepare Fresh Working Solutions: For optimal results, it is recommended to use freshly prepared working solutions for your experiments.[5]
Data Presentation
Table 1: Solubility of TERT Activator Compound (TAC)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 80 | 241.13 | Sonication is recommended.[7] |
| Ethanol | 66 | 198.93 | |
| Water | Insoluble | - |
Note: Data is for TERT activator compound (TAC), which may serve as a reference for this compound.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][5][7] |
| In Solvent | -80°C | 1 year[1][5][7] |
| In Solvent | -20°C | 1 month[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the appropriate amount of this compound powder. The molecular weight of a related compound, TAC, is 331.77 g/mol .[5]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and sonicate the solution until the powder is completely dissolved.[7]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.[5]
Protocol 2: Preparation of an In Vivo Formulation
This protocol provides a general guideline for preparing a formulation suitable for animal experiments.
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volume of PEG300 (e.g., to a final concentration of 30-40%). Mix until the solution is clear.[1][7]
-
Add the appropriate volume of Tween 80 (e.g., to a final concentration of 5%). Mix until the solution is clear.[1][7]
-
Add the final volume of saline, PBS, or ddH₂O to reach the desired final concentration.[1][7]
-
The mixed solution should be used immediately for optimal results.[5]
Visualizations
Caption: MEK/ERK/AP-1 signaling pathway for TERT activation.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. TERT activator-2_TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are TERT activators and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. en.longevitywiki.org [en.longevitywiki.org]
- 7. targetmol.com [targetmol.com]
Potential off-target effects of TERT activator compound (TAC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the TERT Activator Compound (TAC).
Frequently Asked Questions (FAQs)
Q1: What is the TERT Activator Compound (TAC) and what is its mechanism of action?
A1: The TERT Activator Compound (TAC), with the chemical name N-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide, is a small molecule designed to activate the expression of the Telomerase Reverse Transcriptase (TERT) gene. Its mechanism of action involves the upregulation of TERT transcription through the MEK/ERK/AP-1 signaling cascade.[1][2] In preclinical studies, TAC has been shown to enhance telomere synthesis, reduce markers of cellular senescence and inflammation, and preserve cognitive function in aged mice.[3][4]
Q2: What are the potential off-target effects of TAC?
A2: While preclinical studies in aged mice have not shown evident toxicity or increased cancer risk, it is crucial to consider potential off-target effects, as with any small molecule.[3] TERT itself has known non-canonical functions, acting as a transcriptional co-regulator in various signaling pathways.[3][5][6] Therefore, activation of TERT expression could have effects beyond telomere elongation. Due to the conserved nature of ATP-binding pockets in kinases, off-target interactions with various kinases are a possibility for many small molecules.[7][8] Researchers should consider performing comprehensive profiling to identify any unintended interactions.
Q3: I am observing changes in inflammatory cytokine levels (e.g., IL-1β, IL-6) in my cell culture after treatment with TAC. Is this an expected off-target effect?
A3: This is a plausible on-target effect related to the non-canonical functions of TERT. TERT is known to interact with the NF-κB signaling pathway, a key regulator of inflammation.[5] Studies have shown that TERT can modulate the expression of NF-κB target genes, including inflammatory cytokines like IL-6 and TNF-α.[5] Furthermore, in preclinical models, TAC has been observed to reduce levels of inflammatory cytokines such as IL-1β and IL-6.[4] Therefore, alterations in inflammatory signaling are not unexpected but should be carefully documented and further investigated in the context of your specific experimental system.
Q4: Can activation of TERT with TAC increase the risk of tumorigenesis in my experiments?
A4: This is a critical consideration. Telomerase is reactivated in approximately 85-90% of human cancers, allowing cancer cells to achieve replicative immortality.[9] Therefore, uncontrolled activation of TERT is a potential risk for promoting malignant transformation.[10] However, studies with TAC in aged mice have not reported an increase in cancer risk.[3][4] The effect may be context-dependent, and researchers should implement appropriate controls, such as monitoring for markers of transformation in long-term cell culture experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed at working concentrations. | Potent off-target effect on a protein essential for cell survival. | 1. Review Kinase Selectivity Data: If available, check for high inhibition of kinases critical for cell viability. 2. Perform Dose-Response in Different Cell Lines: Assess cytotoxicity across a panel of cell lines with varying expression profiles of suspected off-target proteins. 3. Knockdown/Knockout Experiments: Use siRNA or CRISPR/Cas9 to reduce the expression of a suspected off-target to see if it phenocopies the effect.[11] |
| Inconsistent telomerase activity measurements. | Issues with the telomerase activity assay (e.g., TRAP assay). | 1. Optimize TRAP Assay: Ensure proper controls are included. The Telomeric Repeat Amplification Protocol (TRAP) is a sensitive PCR-based assay that requires careful optimization.[9][12] 2. Check for Unstable TERT mRNA: TERT mRNA can be unstable, leading to variable results.[13] Ensure consistent and rapid sample processing. |
| Unexpected changes in gene expression unrelated to telomere maintenance. | Non-canonical TERT activity. | 1. Pathway Analysis: Perform transcriptomic analysis (e.g., RNA-seq) to identify affected signaling pathways. TERT is known to influence Wnt/β-catenin and NF-κB signaling.[5] 2. Validate Pathway Modulation: Use techniques like Western blotting to confirm changes in key proteins of the identified pathways. |
| Compound appears inactive (no increase in TERT expression or telomerase activity). | Compound degradation or poor cell permeability. | 1. Verify Compound Integrity: Use a fresh batch of the compound and verify its purity. 2. Optimize Treatment Conditions: Adjust incubation time and concentration. 3. Assess Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that TAC is binding to its intended target or a downstream effector in your cellular model.[14][15][16] |
Quantitative Data on Off-Target Effects
While specific off-target screening data for TAC is not yet widely published, a standard approach is to screen the compound against a panel of kinases. Below is a representative table illustrating what such data might look like. Researchers are encouraged to perform their own selectivity profiling.
Table 1: Representative Kinase Selectivity Profile for a TERT Activator Compound
| Kinase | % Inhibition at 1 µM |
| TERT Pathway Kinase (e.g., ERK2) | < 10% (indirect activator) |
| Kinase A | 85% |
| Kinase B | 52% |
| Kinase C | 15% |
| Kinase D | < 10% |
| ... (panel of >100 kinases) | ... |
This table is for illustrative purposes only and does not represent actual data for TAC.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the binding of TAC to its target within intact cells by measuring changes in protein thermal stability.[14][15][16]
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Prepare a stock solution of TAC in DMSO.
-
Treat cells with TAC or vehicle control (DMSO) and incubate for 1 hour at 37°C to allow for compound uptake.[15]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[17]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Quantification:
-
Data Analysis:
-
Quantify band intensities and plot the normalized soluble protein fraction against the temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of TAC indicates target engagement.[17]
-
GUIDE-seq for Unbiased Off-Target Identification
Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq) is a method to identify all genomic locations where a nuclease (in this context, to assess unintended genomic alterations that might be influenced by TERT activation) creates a double-strand break (DSB).[18][19]
-
Cell Transfection:
-
Co-transfect cells with a nuclease (e.g., Cas9 and a guide RNA) and a double-stranded oligodeoxynucleotide (dsODN) tag.[19]
-
-
Genomic DNA Isolation:
-
After incubation, isolate genomic DNA from the cells. The dsODN tag will be integrated into the sites of DSBs.
-
-
Library Preparation:
-
Fragment the genomic DNA.
-
Perform library preparation for next-generation sequencing, which includes ligation of sequencing adapters.
-
-
Sequencing and Analysis:
-
Sequence the prepared library.
-
Bioinformatically map the reads to the reference genome to identify the sites of dsODN tag integration, which correspond to the DSB sites.[19]
-
Visualizations
Caption: Mechanism of action for TERT Activator Compound (TAC).
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Overview of canonical and potential non-canonical effects of TERT activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 5. Non-canonical Roles of Telomerase: Unraveling the Imbroglio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-canonical functions of Telomerase Reverse Transcriptase – Impact on redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer-associated TERT promoter mutations abrogate telomerase silencing | eLife [elifesciences.org]
- 11. benchchem.com [benchchem.com]
- 12. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms underlying the activation of TERT transcription and telomerase activity in human cancer: old actors and new players - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. vedtopkar.com [vedtopkar.com]
How to control for batch variability of TERT activator-2
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers control for batch variability of TERT Activator-2, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule compound designed to increase the activity of telomerase reverse transcriptase (TERT), a key enzyme in maintaining telomere length.[1][2] TERT activators can function through various mechanisms, including upregulating the expression of the TERT gene.[1] For instance, some activators work by influencing signaling pathways, such as the MEK/ERK/AP-1 cascade, to boost TERT transcription.[3][4]
Q2: Why is controlling for batch variability of this compound important?
A2: Batch-to-batch variability in the purity, concentration, or activity of this compound can lead to inconsistent and non-reproducible experimental results. This can manifest as variations in cellular responses, such as altered cell proliferation rates, changes in gene expression, or differences in telomerase activity levels. Ensuring consistency across different batches is crucial for the validity and reliability of your research findings.
Q3: What are the common sources of batch variability for a compound like this compound?
A3: Common sources of variability for synthetic small molecules include differences in chemical purity, the presence of residual solvents or contaminants from the synthesis process, inaccurate quantification of the compound's concentration, and degradation of the compound due to improper storage.
Q4: How can I assess the quality of a new batch of this compound?
A4: It is recommended to perform a set of quality control (QC) experiments on each new batch. These should include assessing the purity of the compound, verifying its concentration, and confirming its biological activity. Detailed protocols for these QC experiments are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments using different batches of this compound. | Batch-to-batch variability in purity or activity. | Perform quality control checks on each new batch. See the "Quality Control Parameters for this compound" table and the "Experimental Protocols" section for guidance. |
| Improper storage of the compound leading to degradation. | Ensure the compound is stored according to the manufacturer's instructions, typically at -20°C or -80°C in a desiccated environment.[3] | |
| Observed cellular toxicity at expected working concentrations. | Higher than expected concentration of the compound in the new batch. | Verify the concentration of your stock solution using UV-Vis spectroscopy. Refer to the "Protocol 2: Verification of Stock Solution Concentration" for the methodology. |
| Presence of toxic impurities from the synthesis process. | Assess the purity of the new batch using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a previously validated batch. See "Protocol 1: Purity Assessment by HPLC". | |
| Reduced or no biological effect of this compound. | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Aliquot stock solutions to minimize freeze-thaw cycles.[3] Always use freshly prepared dilutions for experiments. |
| Lower than expected concentration of the active compound. | Re-verify the concentration of your stock solution. | |
| The new batch has lower biological activity. | Perform a functional assay to compare the activity of the new batch with a previously validated batch. Refer to "Protocol 3: Functional Assessment of this compound Activity". |
Quality Control Parameters for this compound
| Parameter | Method | Acceptable Range | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC) | >98% | To ensure the absence of significant impurities that could interfere with the experiment or cause toxicity. |
| Identity | Mass Spectrometry (MS) | Matches the expected molecular weight | To confirm that the compound is indeed this compound. |
| Concentration | UV-Vis Spectroscopy | Within ± 5% of the stated concentration | To ensure accurate and consistent dosing in experiments. |
| Biological Activity | qPCR for TERT mRNA expression or Telomerase Activity Assay | Activity within ± 10% of a validated reference batch | To confirm that the new batch has the expected biological effect. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard: Prepare a standard solution of a previously validated batch of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO).
-
Preparation of Sample: Prepare a solution of the new batch of this compound at the same concentration as the standard.
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the detector to the wavelength of maximum absorbance for this compound.
-
-
Data Analysis: Compare the chromatogram of the new batch to the standard. The purity is calculated as the area of the main peak relative to the total area of all peaks.
Protocol 2: Verification of Stock Solution Concentration by UV-Vis Spectroscopy
-
Determine Molar Extinction Coefficient (ε): If the molar extinction coefficient of this compound is not known, it must be determined empirically using a solution of highly pure compound at a precisely known concentration.
-
Prepare Dilutions: Prepare a series of dilutions of the this compound stock solution in a suitable solvent.
-
Measure Absorbance: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Calculate Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the stock solution, where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
Protocol 3: Functional Assessment of this compound Activity
-
Cell Culture: Plate a suitable cell line (e.g., primary human fibroblasts or another cell type with low basal TERT expression) in a multi-well plate.
-
Treatment: Treat the cells with a range of concentrations of both the new batch and a previously validated reference batch of this compound for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
RNA Extraction and cDNA Synthesis: After treatment, harvest the cells, extract total RNA, and synthesize cDNA.
-
Quantitative PCR (qPCR): Perform qPCR to measure the relative expression of the TERT gene. Use a stable housekeeping gene for normalization.
-
Data Analysis: Compare the dose-response curves of the new batch and the reference batch. The EC50 values should be comparable.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a potential signaling pathway for TERT activation and a general workflow for quality control of new batches of this compound.
Caption: Putative signaling pathway for this compound.
Caption: Quality control workflow for new this compound batches.
References
Addressing inconsistent results in TERT activator-2 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the TERT Activator Compound (TAC). The information is intended for scientists and drug development professionals to address potential inconsistencies and challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TERT Activator Compound (TAC)?
A1: TERT Activator Compound (TAC) is a small molecule that upregulates the transcription of the Telomerase Reverse Transcriptase (TERT) gene.[1][2][3] It achieves this by activating the MEK/ERK signaling pathway, which in turn leads to the activation of the AP-1 transcription factor complex.[2][3] AP-1 then binds to the promoter region of the TERT gene, initiating its transcription and leading to increased production of the TERT protein. The elevated levels of TERT enhance telomerase activity, which promotes the synthesis of telomeres.[1][2][3] Beyond its role in telomere elongation, TERT also functions as a transcriptional co-regulator, influencing the expression of genes involved in processes like neurogenesis, learning, memory, and inflammation.[4][5]
Q2: What are the expected effects of TAC in preclinical models?
A2: In aged preclinical models, treatment with TAC has been shown to restore TERT to more youthful physiological levels.[4][5] This restoration has several downstream effects, including the reduction of cellular senescence and tissue inflammation.[4][5] Furthermore, TAC treatment has been observed to stimulate the formation of new neurons, leading to improvements in memory and cognitive function.[2][3][4][5] It has also been shown to enhance neuromuscular function, resulting in increased strength and coordination.[4][5] In human cell lines, TAC has demonstrated the ability to increase telomere synthesis and reduce DNA damage signals at the telomeres.[4][5]
Q3: How should TAC be prepared and stored?
A3: For in vitro experiments, TAC can be dissolved in fresh, moisture-free DMSO to create a stock solution.[1] To prepare a working solution for cell-based assays, the DMSO stock can be further diluted.[1] For in vivo studies, a common vehicle for administration is corn oil, where the DMSO stock solution is diluted to the desired concentration.[1] It is recommended to use freshly prepared solutions for optimal results.[1] Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability, and repeated freeze-thaw cycles should be avoided.[1]
Q4: What are the potential risks associated with using TERT activators like TAC?
A4: A primary concern with activating telomerase is the potential for promoting tumorigenesis.[6] Cancer cells often rely on telomerase to maintain their immortality, so activating it could potentially fuel the growth of malignant cells.[6] Therefore, careful consideration and thorough investigation of the long-term effects of TAC are crucial. While preclinical studies with TAC have not shown evidence of increased cancer risk, this remains a critical aspect to monitor in any research involving TERT activation.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no TERT activation | Compound Instability: TAC may have degraded due to improper storage or handling. | Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[1][7] |
| Cell Line Variability: Different cell lines have varying endogenous levels of TERT expression and may respond differently to TAC. Some cell lines might have mutations in the TERT promoter or other regulatory elements.[8][9] | Characterize the baseline TERT expression and telomerase activity in your chosen cell line. Consider testing TAC across a panel of cell lines to identify a responsive model. | |
| Incorrect Dosing: The concentration of TAC used may be suboptimal for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration of TAC for your specific assay and cell type. | |
| High Cellular Toxicity | Off-Target Effects: At high concentrations, TAC may exhibit off-target effects leading to cytotoxicity. | Lower the concentration of TAC used in your experiments. Ensure that the observed effects are not due to general toxicity by including appropriate controls, such as a vehicle-only control. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). | |
| Variability in Functional Outcomes (e.g., proliferation, senescence) | Assay Conditions: Minor variations in experimental parameters such as cell seeding density, treatment duration, or the specific endpoint being measured can lead to inconsistent results.[7] | Strictly adhere to a standardized and detailed experimental protocol. Ensure consistency in all experimental steps. |
| Initial Telomere Length: The initial telomere length of the cells can influence the time it takes to observe a phenotypic effect. Cells with longer telomeres may require more cell divisions before changes in senescence or proliferation become apparent.[7] | Be aware of the baseline telomere length of your cells. For long-term experiments, it may be necessary to culture the cells for an extended period to observe significant effects. | |
| Alternative Lengthening of Telomeres (ALT): Some cancer cell lines (10-15%) utilize a telomerase-independent mechanism called ALT to maintain their telomeres. These cells will not respond to TERT activators.[7] | If working with a cancer cell line, determine if it is ALT-positive. This can be assessed by looking for ALT-associated PML bodies (APBs). |
Experimental Protocols
Telomerase Repea Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to detect telomerase activity.
-
Cell Lysate Preparation:
-
Treat cells with the desired concentrations of TAC for the specified duration.
-
Harvest 1 x 10^5 cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (lysate) and determine the protein concentration.[7]
-
-
Telomerase Reaction (Elongation Step):
-
In a PCR tube, combine the cell lysate with a TRAP reaction buffer containing a substrate oligonucleotide, dNTPs, and a DNA polymerase.
-
Incubate at the appropriate temperature for the telomerase to add telomeric repeats to the substrate.
-
-
PCR Amplification:
-
Amplify the telomerase-extended products using PCR with specific primers.
-
Visualize the PCR products on a polyacrylamide gel. The presence of a characteristic 6-base pair ladder indicates telomerase activity.
-
Visualizations
Caption: Signaling pathway of TERT activation by TAC.
Caption: Troubleshooting workflow for inconsistent TAC results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. What are Telomerase activators and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Integrated evaluation of telomerase activation and telomere maintenance across cancer cell lines | eLife [elifesciences.org]
- 9. Telomerase reactivation in cancers: Mechanisms that govern transcriptional activation of the wild-type vs. mutant TERT promoters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage and Handling of TERT Activator Compound (TAC)
For researchers, scientists, and drug development professionals utilizing TERT Activator Compound (TAC), also referred to as TERT activator-1, maintaining the compound's integrity is critical for reproducible and reliable experimental outcomes.[1] This guide provides a comprehensive overview of best practices for the long-term storage and handling of TAC, troubleshooting advice for common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid TAC?
A: Solid (powder) TAC should be stored at -20°C for up to three years for optimal stability.[1]
Q2: How should I prepare and store TAC stock solutions?
A: TAC is soluble in DMSO.[1][2] For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -80°C, which should maintain stability for up to one year.[1] Avoid repeated freeze-thaw cycles.
Q3: My TAC powder is not readily dissolving in DMSO. What should I do?
A: To aid dissolution, sonication is recommended.[1] Gently warming the solution can also help, but be cautious to avoid high temperatures that could degrade the compound.
Q4: Is TAC sensitive to light?
Q5: Can I prepare a working solution in an aqueous buffer?
A: Direct dissolution in aqueous buffers is not recommended due to low solubility. For in vivo studies, a common formulation involves a multi-step process with solvents like DMSO, PEG300, Tween 80, and saline.[1] For cell culture experiments, a high-concentration stock in DMSO should be diluted into the culture medium to the final desired concentration, ensuring the final DMSO concentration is not toxic to the cells (typically <0.1%).
Data Presentation: Storage and Solubility
The following tables summarize the key quantitative data for the storage and handling of TERT Activator Compound (TAC).
Table 1: Long-Term Storage Conditions
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years[1] |
| In Solvent (DMSO) | -80°C | 1 year[1] |
Table 2: Solubility and Stock Solution Preparation
| Solvent | Maximum Solubility | Recommended Stock Concentration |
| DMSO | ~80 mg/mL (241.13 mM)[1] | 10-50 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of solid TAC (Molecular Weight: 331.77 g/mol ) using a calibrated analytical balance.[2] For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.32 mg of TAC.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid TAC in a sterile, light-protected tube.
-
Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator bath to ensure complete dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.[1]
Protocol 2: Dilution for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the 10 mM TAC stock solution at room temperature.
-
Serial Dilution (Optional): If a very low final concentration is required, perform a serial dilution of the stock solution in DMSO or sterile cell culture medium.
-
Final Dilution: Directly add the required volume of the TAC stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Mixing: Gently mix the medium immediately after adding the compound to ensure even distribution.
-
Incubation: Proceed with your planned cell treatment and incubation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | Solution was not fully dissolved initially; solvent absorbed moisture. | Warm the solution gently and sonicate to redissolve. Ensure you are using fresh, anhydrous DMSO for initial preparation. |
| Inconsistent experimental results | Degradation of TAC due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot for each experiment. Verify storage conditions and duration. |
| Cell toxicity observed at expected effective concentrations | Final DMSO concentration is too high. | Calculate the final percentage of DMSO in your culture medium. Ensure it is below the toxic threshold for your cell line (typically <0.1%). If necessary, prepare a more dilute intermediate stock solution. |
| Compound appears inactive | Incorrect compound handling; degradation. | Review preparation and storage protocols. Consider performing a quality control check, such as mass spectrometry, on your compound if degradation is suspected. |
Visualizations
Diagram 1: Simplified Signaling Pathway of TAC
Diagram 2: Experimental Workflow for TAC Handling
Diagram 3: Troubleshooting Inconsistent Results
References
Technical Support Center: Optimizing In Vivo Delivery of TERT Activator-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of TERT activator-2, a novel small molecule designed to enhance telomerase activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule compound designed to increase the activity of the telomerase reverse transcriptase (TERT) enzyme.[1] Telomerase is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[1][2] With each cell division, telomeres naturally shorten, which is a hallmark of cellular aging.[1][2] this compound works by upregulating the expression of the TERT gene or by directly enhancing the catalytic activity of the telomerase enzyme complex, leading to the maintenance or elongation of telomeres.[1] This can potentially delay cellular senescence and promote tissue regeneration.[3][4]
Q2: What are the potential in vivo applications of this compound?
A2: The potential applications for this compound are broad, primarily focusing on age-related diseases and conditions characterized by excessive cell senescence.[1] By maintaining telomere length and improving cellular function, this compound is being investigated for its therapeutic potential in regenerative medicine, and for treating conditions such as cardiovascular disease and neurodegenerative disorders.[2][4]
Q3: What are the primary methods for in vivo delivery of small molecule TERT activators like this compound?
A3: Based on preclinical studies with similar small molecules, the most common methods for in vivo delivery include oral administration (e.g., oral gavage) and systemic injections (e.g., intravenous, intraperitoneal).[5][6][7] The choice of delivery method depends on the physicochemical properties of this compound, its pharmacokinetic profile, and the target tissue.
Q4: Are there any known off-target effects or safety concerns with TERT activators?
A4: A primary concern with activating telomerase is the potential for promoting tumorigenesis, as cancer cells often rely on telomerase for their immortal phenotype.[2][6] Therefore, careful dose-response studies and long-term monitoring for any neoplastic changes are crucial in preclinical studies. It is essential to evaluate the effects of this compound on healthy and pre-cancerous cells to understand its safety profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability After Oral Administration | Poor aqueous solubility of this compound. | - Formulation Optimization: Prepare a suspension or solution using appropriate vehicles such as methylcellulose, carboxymethylcellulose, or polyethylene glycol (PEG).- Solubilizing Agents: Incorporate solubilizing agents like Tween 80 or Cremophor EL. |
| First-pass metabolism in the liver. | - Route of Administration: Consider alternative routes that bypass the liver, such as intraperitoneal or intravenous injection.- Prodrug Strategy: If applicable, investigate the synthesis of a prodrug form of this compound that is metabolized to the active compound in the target tissue. | |
| Vehicle-Related Toxicity or Adverse Events | The chosen vehicle for delivery is causing inflammation, irritation, or other adverse reactions in the animal model. | - Vehicle Screening: Test the tolerability of different vehicles in a small cohort of animals before commencing the main study.- Lower Vehicle Concentration: Reduce the concentration of excipients like DMSO or ethanol in the final formulation. |
| Inconsistent Results Between Experiments | Variability in drug preparation, administration technique, or animal handling. | - Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all experimental procedures.- Technique Refinement: Ensure all personnel are thoroughly trained in the administration technique (e.g., proper gavage needle placement).- Quality Control: Perform regular quality control checks on the formulation of this compound. |
| No Measurable Effect on Telomere Length | Insufficient dosage, short duration of treatment, or inadequate drug exposure in the target tissue. | - Dose-Escalation Study: Conduct a dose-escalation study to determine the optimal dose that elicits a biological response without causing toxicity.- Pharmacokinetic (PK) Analysis: Perform a PK study to determine the Cmax, Tmax, and half-life of this compound to optimize the dosing schedule.- Extended Treatment Period: Increase the duration of the treatment to allow for detectable changes in telomere length. |
| Observed Toxicity at Therapeutic Doses | Off-target effects of this compound or on-target toxicity due to excessive telomerase activation. | - Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity.- Intermittent Dosing: Implement a dosing schedule with drug-free intervals to allow for recovery.- Toxicology Studies: Conduct comprehensive toxicology studies to identify the affected organs and understand the mechanism of toxicity. |
Data Presentation: Comparative Delivery Methods
The following table summarizes hypothetical quantitative data for different in vivo delivery methods of this compound.
| Parameter | Oral Gavage (in 0.5% Methylcellulose) | Intraperitoneal Injection (in Saline with 5% DMSO) | Intravenous Injection (in PBS with 2% Tween 80) |
| Bioavailability (%) | 15 ± 4 | 65 ± 8 | 100 |
| Peak Plasma Concentration (Cmax) (µM) | 2.5 ± 0.8 | 12.1 ± 2.3 | 25.6 ± 3.1 |
| Time to Peak Concentration (Tmax) (h) | 2.0 ± 0.5 | 0.5 ± 0.1 | 0.1 ± 0.05 |
| Half-life (t1/2) (h) | 4.2 ± 1.1 | 3.8 ± 0.9 | 3.5 ± 0.7 |
| Telomere Lengthening in Target Tissue (fold change over vehicle) | 1.2 ± 0.3 | 1.8 ± 0.4 | 2.1 ± 0.5 |
| Observed Adverse Events | None | Mild, transient inflammation at the injection site | None |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Preparation of Formulation:
-
Accurately weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Suspend this compound in the methylcellulose solution to the desired final concentration (e.g., 10 mg/mL).
-
Vortex thoroughly before each use to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Insert the needle into the esophagus and deliver the formulation directly into the stomach.
-
The typical volume administered is 100-200 µL for a 25g mouse.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress, such as changes in weight, behavior, or food/water intake.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis.
-
At the end of the study, euthanize the animals and collect tissues for telomere length analysis and histopathology.
-
Protocol 2: Intravenous Injection of this compound in Mice
-
Preparation of Formulation:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Dilute the solution with sterile phosphate-buffered saline (PBS) containing 2% Tween 80 to the final desired concentration. Ensure the final DMSO concentration is below 5%.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Animal Handling and Dosing:
-
Place the mouse in a restraining device that allows access to the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Using a 27-30 gauge needle, slowly inject the formulation into one of the lateral tail veins.
-
The typical injection volume is 50-100 µL.
-
-
Post-Administration Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Monitor for signs of toxicity and collect samples as described in the oral administration protocol.
-
Visualizations
Caption: Signaling pathway of this compound leading to telomere elongation.
Caption: General experimental workflow for in vivo evaluation of this compound.
References
- 1. What are TERT activators and how do they work? [synapse.patsnap.com]
- 2. What are Telomerase activators and how do they work? [synapse.patsnap.com]
- 3. Potential of telomerase activation in extending health span and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 5. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules restore telomeres in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2020223475A1 - Methods and compositions involving tert activating therapies - Google Patents [patents.google.com]
Validation & Comparative
Validating the Efficacy of TERT Activator-2 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of a telomerase reverse transcriptase (TERT) activator, here designated as TERT Activator-2, with other known TERT activators. The following sections present a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows. This information is intended to assist researchers in evaluating and selecting appropriate compounds for their studies.
Comparative Analysis of TERT Activator Performance
The in vitro efficacy of TERT activators is primarily assessed by their ability to increase telomerase activity, extend telomere length, and promote cell proliferation without inducing cytotoxicity. This section compares this compound (represented by the well-characterized natural product TA-65) against two other compounds: GRN510, a synthetic small molecule activator, and Resveratrol, a natural polyphenol with reported telomerase-activating properties.
Table 1: In Vitro Telomerase Activation
| Compound | Cell Line | Concentration | Telomerase Activity (Fold Increase vs. Control) | Citation |
| This compound (TA-65) | Human Neonatal Keratinocytes | 30-100 nM | 2-3 | [1] |
| Human T-cells | Not Specified | 1.3-3.3 | ||
| GRN510 | Human Small Airway Epithelial Cells (SAEC) | Not Specified | 2-4 | [2][3] |
| Hematopoietic Progenitors (ex vivo) | 10 mg/kg/day | 2-4 | [4] | |
| Resveratrol | Endothelial Progenitor Cells (EPCs) | 1, 10, 50 µmol/L | Dose-dependent increase | [5] |
Table 2: Effect on Telomere Length In Vitro
| Compound | Cell Line/Condition | Treatment Duration | Observation | Citation |
| This compound (TA-65) | Mouse Embryonic Fibroblasts (haploinsufficient for Terc) | Not Specified | Elongation of short telomeres | [6][7] |
| Human Subjects (in vivo study with in vitro implications) | 12 months | Increased telomere length | [8] | |
| GRN510 | Mouse Lung Tissue (in vivo study with ex vivo analysis) | 3 weeks | ~15% (~3.0 Kb) increase in telomere length | [2][3][9] |
| Resveratrol | Not explicitly quantified in the provided search results. |
Table 3: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 Value | Citation |
| This compound (TA-65) | CD8+ T cells | No cytotoxicity identified at 1 µM | [8] |
| GRN510 | Data not available in the provided search results. | ||
| Resveratrol | Rat Liver Microsomes | 485 µM | [10] |
| Human Recombinant CYP1A2 | 46 µM | [10] | |
| Triple-Negative Breast Cancer (MDA-MB-231) | 198.094 µg/mL (24h) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key in vitro assays used to assess the efficacy of TERT activators.
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
Principle: The assay consists of two main steps. First, telomerase present in a cell extract adds telomeric repeats to a synthetic substrate. Second, these extended products are amplified by PCR. The amplified products are then visualized, typically by gel electrophoresis.
Protocol:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in a CHAPS lysis buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.
-
Determine the protein concentration of the extract.
-
-
TRAP Reaction:
-
Prepare a reaction mix containing TRAP buffer, dNTPs, a TS primer (telomerase substrate), and the cell extract.
-
Incubate at 25-30°C for 30-60 minutes to allow for telomerase-mediated extension of the TS primer.
-
Heat-inactivate the telomerase at 95°C for 5 minutes.
-
-
PCR Amplification:
-
Add a reverse primer (ACX) and Taq polymerase to the reaction mix.
-
Perform PCR with appropriate cycling conditions (e.g., 30-35 cycles of denaturation, annealing, and extension).
-
-
Detection of TRAP Products:
-
Mix the PCR product with loading dye and run on a non-denaturing polyacrylamide gel.
-
Stain the gel with a DNA stain (e.g., SYBR Green) and visualize the resulting ladder of 6-bp repeats, which is indicative of telomerase activity.
-
Telomere Length Measurement by Quantitative PCR (qPCR)
This method provides a relative measure of average telomere length.
Principle: The assay compares the amplification of telomeric repeat DNA (T) to the amplification of a single-copy gene (S) in a given sample. The resulting T/S ratio is proportional to the average telomere length.
Protocol:
-
Genomic DNA Extraction:
-
Isolate high-quality genomic DNA from cultured cells.
-
-
qPCR Reaction Setup:
-
Prepare two separate qPCR reactions for each sample: one with primers for the telomeric repeats (Tel) and one with primers for a single-copy gene (e.g., 36B4).
-
Each reaction should contain SYBR Green master mix, the respective primers, and the genomic DNA template.
-
-
qPCR Cycling:
-
Run the qPCR reactions using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the telomere (T) and single-copy gene (S) reactions for each sample.
-
Calculate the T/S ratio using the formula: T/S = 2^-(Ct(Tel) - Ct(S)). This ratio is proportional to the average telomere length.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the TERT activator and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathway of TERT Activation
The activation of TERT is a complex process involving multiple signaling pathways. The following diagram illustrates a simplified, common pathway leading to TERT expression and telomerase activation.
A simplified signaling pathway for TERT activation.
Experimental Workflow for Efficacy Validation
The following diagram outlines a typical workflow for the in vitro validation of a TERT activator.
Workflow for in vitro validation of a TERT activator.
Logical Flow for Comparative Analysis
This diagram illustrates the logical process for comparing the performance of this compound with alternative compounds.
Logical flow for comparing TERT activators.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Telomerase Activator Suppresses Lung Damage in a Murine Model of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel telomerase activator suppresses lung damage in a murine model of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol-induced augmentation of telomerase activity delays senescence of endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Natural Product Telomerase Activator Lengthens Telomeres in Humans: A Randomized, Double Blind, and Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Telomerase Activator Suppresses Lung Damage in a Murine Model of Idiopathic Pulmonary Fibrosis | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Telomerase Activators: TERT activator-2 versus TA-65
For researchers, scientists, and drug development professionals, the quest for effective and reliable telomerase activators is a critical endeavor in the fields of aging, regenerative medicine, and oncology. This guide provides a comparative analysis of two such compounds: TERT activator-2 and the more extensively studied TA-65. The comparison is based on currently available data, with a focus on their mechanisms of action, reported efficacy, and the experimental methodologies used for their evaluation.
Introduction to Telomerase and TERT
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus compensating for the progressive telomere shortening that occurs during cell division. The catalytic subunit of this enzyme, Telomerase Reverse Transcriptase (TERT), is the rate-limiting component for telomerase activity. In most somatic cells, TERT expression is repressed, leading to telomere shortening and cellular senescence.[1] The activation of TERT is a key strategy for extending cellular lifespan and has potential therapeutic applications.[1]
This compound: An Overview
This compound, also known as Compound 1030, is a small molecule identified as an activator of telomerase reverse transcriptase. It is reported to function by increasing the expression of TERT within cells. However, publicly available, peer-reviewed experimental data quantifying the extent of TERT activation, its effects on telomere length, or detailed mechanistic studies are currently limited.
TA-65: A Well-Characterized Telomerase Activator
TA-65 is a small-molecule telomerase activator purified from the root of the plant Astragalus membranaceus.[2][3] It is a patented product and is also related to the compound cycloastragenol, another telomerase activator derived from the same plant.[4][5] TA-65 has been the subject of several studies, providing a more comprehensive understanding of its biological effects.
Mechanism of Action of TA-65
The primary mechanism of action of TA-65 is through the activation of the telomerase enzyme.[2] Studies have shown that its effects are telomerase-dependent, as it does not induce telomere elongation in cells lacking telomerase.[2][6] The activation of telomerase is achieved, at least in part, by increasing the expression of TERT mRNA.[6][7]
Quantitative Data Comparison
Due to the limited availability of quantitative data for this compound in peer-reviewed literature, a direct, data-driven comparison with TA-65 is challenging. The following table summarizes the available information for both compounds.
| Feature | This compound | TA-65 |
| Chemical Identity | Compound 1030 | Purified extract from Astragalus membranaceus (contains cycloastragenol) |
| CAS Number | 332939-29-4 | Not applicable (as a purified extract) |
| Molecular Formula | C21H22N2O2 | Not applicable |
| Reported Mechanism | Increases TERT expression | Increases TERT expression and telomerase activity |
| Telomerase Activity | Data not available | 1.3 to 3.3-fold increase in human T-cells[8] |
| TERT mRNA Expression | Data not available | Up to 10-fold increase in mouse liver tissue[7] |
| Effect on Telomere Length | Data not available | Increases average telomere length and reduces the percentage of short telomeres[2][6] |
| In Vivo Studies | Data not available | Improves certain health-span indicators in mice without increasing cancer incidence[2][6] |
Experimental Protocols
The evaluation of telomerase activators typically involves a series of well-established experimental protocols to measure telomerase activity, TERT expression, and telomere length.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive, PCR-based method to detect and quantify telomerase activity.[9][10] The assay consists of two main steps:
-
Telomerase Extension: A cell or tissue extract containing telomerase is incubated with a synthetic oligonucleotide substrate (TS). If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (e.g., CX) that is complementary to the telomeric repeats. The amplified products are typically visualized as a characteristic ladder of bands, with each band differing by six base pairs (the length of one telomeric repeat), on a polyacrylamide gel.[10]
Quantification of telomerase activity can be achieved through various modifications of the TRAP assay, including quantitative real-time PCR (qTRAP) and the use of internal standards.[11]
Quantitative Analysis of TERT Expression
The levels of TERT mRNA are a key indicator of telomerase activation and are most commonly quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[12][13] This technique involves the following steps:
-
RNA Extraction: Total RNA is isolated from cells or tissues of interest.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for PCR with primers specific for the TERT gene. The amplification process is monitored in real-time using a fluorescent dye that binds to double-stranded DNA. The level of TERT mRNA is quantified by comparing the amplification of the target gene to that of a reference (housekeeping) gene.[13]
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for Telomerase Activation
The following diagram illustrates a generalized signaling pathway that can lead to the activation of TERT transcription, which is a common mechanism for telomerase activators.
Caption: A generalized signaling pathway for TERT activation.
Experimental Workflow for Evaluating Telomerase Activators
The diagram below outlines a typical experimental workflow for assessing the efficacy of a potential telomerase activator.
Caption: A typical workflow for evaluating telomerase activators.
Conclusion
While both this compound and TA-65 are presented as activators of telomerase, the body of scientific evidence supporting the efficacy and mechanism of action of TA-65 is substantially more extensive. TA-65 has been shown in multiple studies to increase telomerase activity and TERT expression, leading to telomere elongation and beneficial effects in animal models. In contrast, detailed, peer-reviewed experimental data for this compound is scarce, precluding a robust, evidence-based comparison. For researchers and drug development professionals, TA-65 currently represents a more well-characterized tool for studying the effects of telomerase activation. Further independent research is required to validate the efficacy and mechanism of this compound and to establish its relative potency and potential therapeutic utility.
References
- 1. What are TERT activators and how do they work? [synapse.patsnap.com]
- 2. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TA Sciences Release: Breakthrough in vivo Scientific Study Published: TA-65 Increases Healthspan, Renews Organ Systems, and Increases Critically Short Telomere Lengths - BioSpace [biospace.com]
- 4. Cycloastragenol - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. mdpi.com [mdpi.com]
- 9. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Quantitative analysis of hTERT mRNA expression in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TERT Activator AGS-499 and Resveratrol on Telomerase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small-molecule TERT activator, AGS-499, and the naturally occurring polyphenol, resveratrol, on their respective effects on telomerase. The information presented is collated from preclinical studies and is intended to inform research and development in the fields of aging, neurodegenerative diseases, and cancer.
Executive Summary
AGS-499 and resveratrol both modulate the activity of telomerase, the enzyme responsible for maintaining telomere length, but they exhibit distinct mechanisms and context-dependent effects. AGS-499 has been identified as a direct activator of telomerase, increasing the expression of its catalytic subunit, TERT. Its effects have been primarily studied in the context of neuroprotection. Resveratrol, on the other hand, demonstrates a dual role: it can activate telomerase in certain normal cell types, such as endothelial progenitor cells, potentially delaying senescence, while it inhibits telomerase activity in various cancer cell lines. This differential activity underscores their distinct therapeutic potentials.
Quantitative Data Comparison
The following tables summarize the quantitative effects of AGS-499 and resveratrol on telomerase activity and related cellular processes as reported in the cited literature.
Table 1: Effects of AGS-499 on Telomerase and Cellular Viability
| Parameter | Cell/Tissue Type | Concentration/Dose | Observed Effect | Citation |
| Telomerase Activity | Mouse Forebrain (in vivo) | 3 mg/kg | 2.4 to 3-fold increase | [1][2] |
| Mouse Forebrain (in vivo) | 6 mg/kg | 3 to 3.3-fold increase | [1][2] | |
| Mouse Forebrain (in vivo) | 12 mg/kg | 2 to 2.2-fold increase | [1][2] | |
| mTERT mRNA Expression | Mouse Forebrain (in vivo) | 6 mg/kg | Up to 3.87-fold increase at 12h | [1] |
| Cell Survival | NSC-34 motor neuron-like cells (in vitro, under oxidative stress) | Dose-dependent | Up to 60% increase | [1] |
Table 2: Effects of Resveratrol on Telomerase and Cellular Viability
| Parameter | Cell/Tissue Type | Concentration | Observed Effect | Citation |
| Telomerase Activation | ||||
| Telomerase Activity | Endothelial Progenitor Cells (EPCs) | 1, 10, 50 µmol/L | Dose-dependent increase | [3][4] |
| hTERT mRNA Expression | Endothelial Progenitor Cells (EPCs) | 1, 10, 50 µmol/L | Dose-dependent increase | [3] |
| Human Aortic Smooth Muscle Cells | Not specified | 1.9-fold increase at 3h | [5] | |
| Telomerase Inhibition | ||||
| Telomerase Activity | A431 Epidermoid Carcinoma Cells | Not specified | Significant inhibition | [6] |
| Cell Viability (IC50) | U-87MG Glioblastoma Cells | 48.23 µg/mL | - | [7] |
| hTERT mRNA Expression | U-87MG Glioblastoma Cells | 48.23 µg/mL | Significant decrease | [7] |
Signaling Pathways and Mechanisms of Action
AGS-499: A Direct TERT Activator
The precise upstream signaling pathway by which AGS-499 upregulates TERT expression is currently under investigation[1]. However, experimental evidence strongly suggests that its neuroprotective effects are mediated through the activation of telomerase, as these effects are absent in cells lacking TERT[1].
Figure 1: Proposed mechanism of action for AGS-499 on telomerase.
Resveratrol: A Dual-Role Modulator via the PI3K/Akt Pathway
In endothelial progenitor cells, resveratrol has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This leads to the phosphorylation and activation of Akt, which in turn upregulates the expression of hTERT, resulting in increased telomerase activity and a delay in cellular senescence[3][8][9]. Conversely, in cancer cells, resveratrol can inhibit this and other pro-proliferative pathways, leading to the downregulation of hTERT and inhibition of telomerase activity[6].
Figure 2: Dual mechanism of resveratrol on telomerase regulation.
Experimental Protocols
1. Telomeric Repeat Amplification Protocol (TRAP) for Telomerase Activity
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[1][10]
-
Principle: This two-step assay first involves the extension of a substrate oligonucleotide (TS) by telomerase present in a cell or tissue extract. In the second step, the telomerase-extended products are amplified by PCR.[1][10]
-
Workflow:
-
Cell Lysis: Prepare cell or tissue extracts in a suitable lysis buffer (e.g., CHAPS buffer) to release cellular components, including telomerase.
-
Telomerase Extension: Incubate the cell extract with a reaction mixture containing the TS primer, dNTPs, and reaction buffer. Telomerase, if active, will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: Amplify the extension products using a forward primer (TS) and a reverse primer complementary to the telomeric repeats. An internal standard is often included for quantification.
-
Detection: Analyze the PCR products by gel electrophoresis. A characteristic ladder of 6-bp increments indicates telomerase activity. Quantification can be performed using densitometry or real-time PCR.[1]
-
Figure 3: Workflow for the Telomeric Repeat Amplification Protocol (TRAP).
2. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This histochemical stain is used to identify senescent cells in culture or tissue sections.
-
Principle: Senescent cells exhibit increased lysosomal mass and activity of β-galactosidase at a suboptimal pH of 6.0, which is distinguishable from the enzyme's activity in non-senescent cells (optimal at pH 4.0).
-
Protocol:
-
Fixation: Fix cells or tissue sections with a formaldehyde/glutaraldehyde solution.
-
Staining: Incubate the fixed samples with a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) at pH 6.0.
-
Incubation: Incubate at 37°C in a non-CO2 incubator for several hours to overnight.
-
Visualization: Senescent cells will stain blue due to the cleavage of X-gal by β-galactosidase.
-
3. Western Blotting for hTERT and Akt
Western blotting is a standard technique to detect and quantify specific proteins in a sample.
-
Principle: Proteins from a cell lysate are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., hTERT, Akt, phospho-Akt). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
General Protocol:
-
Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) and quantify the protein concentration.
-
SDS-PAGE: Separate proteins by electrophoresis on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., non-fat milk or BSA).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Conclusion
The comparative analysis of AGS-499 and resveratrol reveals two distinct approaches to modulating telomerase activity. AGS-499 emerges as a targeted telomerase activator with potential therapeutic applications in conditions associated with cellular senescence and telomere shortening, such as certain neurodegenerative diseases. Its mechanism, while demonstrably TERT-dependent, requires further elucidation of the upstream signaling pathways.
Resveratrol presents a more complex profile. Its ability to activate telomerase in normal cells suggests a potential role in promoting cellular health and longevity. However, its inhibitory effects on telomerase in cancer cells highlight its potential as a chemopreventive or therapeutic agent. The context-dependent nature of resveratrol's effects, largely mediated by the PI3K/Akt pathway, underscores the importance of understanding the cellular environment when considering its application.
For researchers and drug development professionals, the choice between a direct TERT activator like AGS-499 and a multi-faceted modulator like resveratrol will depend on the specific therapeutic goal and the target cell population. Further research into the precise mechanisms of these compounds will be crucial for the development of safe and effective telomerase-based therapies.
References
- 1. Novel telomerase-increasing compound in mouse brain delays the onset of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol-induced augmentation of telomerase activity delays senescence of endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of resveratrol on the proliferation, apoptosis and telomerase ability of human A431 epidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment Effects of Resveratrol on Human Telomerase Reverse Transcriptase Messenger Ribonucleic Acid Transcript in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol reduces endothelial progenitor cells senescence through augmentation of telomerase activity by Akt-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol reduces endothelial progenitor cells senescence through augmentation of telomerase activity by Akt-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential of telomerase activation in extending health span and longevity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TERT Expression Following TAC and Alternative Treatments
For Researchers, Scientists, and Drug Development Professionals: A Guide to Telomerase Reverse Transcriptase (TERT) Upregulation
This guide provides a comparative overview of the recently identified TERT Activator Compound (TAC) and other potential alternatives for upregulating the expression of Telomerase Reverse Transcriptase (TERT), a key enzyme in cellular aging and age-related diseases. The following sections detail the mechanisms of action, present available experimental data from Western blot analyses, and provide comprehensive experimental protocols.
Comparison of TERT Activator Performance
The following table summarizes the performance of TERT Activator Compound (TAC) and its potential alternatives based on available preclinical data. It is important to note that direct quantitative comparisons of TERT protein expression from Western blot analyses are limited in the publicly available literature for many of these compounds. Much of the existing data focuses on telomerase activity assays (e.g., TRAP assays) rather than direct quantification of TERT protein levels.
| Treatment | Mechanism of Action | Reported Effect on TERT/Telomerase | Quantitative TERT Western Blot Data |
| TERT Activator Compound (TAC) | Upregulates TERT transcription via the MEK/ERK/AP-1 signaling cascade. | Increases TERT mRNA and protein levels. | Data from preclinical studies in mice show a significant increase in TERT protein expression in various tissues, including the liver.[1] |
| TA-65 (Astragalus membranaceus extract) | Activates telomerase. | Increases telomerase activity and has been shown to modestly increase TERT mRNA and protein levels in some mouse tissues.[1] | A study in mice showed a modest, non-statistically significant increase in TERT protein expression in liver extracts after treatment.[1] |
| Centella asiatica extract | Not fully elucidated, may involve antioxidant and anti-inflammatory pathways. | A supplement containing Centella asiatica extract, vitamins, and zinc was shown to restore TERT expression in the brains of aged rats.[2] | A study in aged rats demonstrated a significant increase in TERT protein levels in the cortex and cerebellum after 3 months of supplementation, as measured by ELISA and visualized by immunohistochemistry.[2] |
| Oleanolic Acid (and derivatives) | In the context of cancer, the derivative CDDO-Me has been shown to inhibit pathways that regulate TERT. | The derivative CDDO-Me has been shown to decrease TERT and phosphorylated TERT protein levels in prostate cancer cells.[3] | Western blot analysis in prostate cancer cell lines (LNCaP and PC-3) showed a dose-dependent decrease in both total TERT and phosphorylated TERT (Ser826) protein levels upon treatment with CDDO-Me.[3] |
| Maslinic Acid | Primarily studied for its anti-inflammatory and anti-cancer properties. | The direct effect on TERT protein expression is not well-documented in available studies. | No specific quantitative Western blot data for TERT expression is readily available. |
| Vitamin D | Its role in telomere biology is linked to anti-inflammatory and anti-proliferative mechanisms. | Higher vitamin D concentrations are associated with longer telomeres, but direct evidence of increased TERT protein expression via Western blot is not consistently reported. | No specific quantitative Western blot data demonstrating a direct increase in TERT protein expression is readily available. |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of TERT Expression
This protocol provides a comprehensive methodology for the detection and quantification of TERT protein expression in cell lysates or tissue homogenates.
1. Sample Preparation (Cell Lysates)
-
Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Treat cells with TAC or alternative compounds at various concentrations and for desired time points. Include an untreated control group.
-
Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
2. SDS-PAGE
-
Sample Preparation for Loading: Mix a calculated volume of protein lysate (typically 20-40 µg of total protein) with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel in MOPS or MES running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
3. Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief rinse in transfer buffer. Nitrocellulose membranes do not require methanol activation.
-
Transfer: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform a wet or semi-dry transfer according to the manufacturer's instructions. A typical wet transfer is performed at 100V for 1-2 hours at 4°C.
4. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against TERT (e.g., a validated rabbit polyclonal or mouse monoclonal antibody) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Quantification
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Densitometric Analysis:
-
Quantify the band intensity for TERT (expected molecular weight ~127 kDa) and a loading control (e.g., β-actin or GAPDH) using image analysis software.
-
Normalize the TERT band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the fold change in TERT expression relative to the untreated control.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Telomerase Reverse Transcriptase (TERT) is a Therapeutic Target of Oleanane Triterpenoid CDDO-Me in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Longevity: A Comparative Guide to Telomere Elongation with TERT Activator-2
For Immediate Release
In the intricate world of cellular aging and disease, the length of our telomeres—the protective caps at the ends of our chromosomes—plays a critical role. The enzyme telomerase, specifically its catalytic subunit TERT, is central to maintaining telomere length and, by extension, cellular health and longevity. A novel small molecule, TERT activator-2 (also known as TERT activator compound or TAC), has emerged as a potent agent for telomere elongation. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound: A Targeted Approach to Telomere Maintenance
This compound is a synthetic small molecule designed to upregulate the transcription of the TERT gene. By targeting the MEK/ERK/AP-1 signaling pathway, it epigenetically de-represses the TERT gene, leading to increased production of the telomerase enzyme.[1] Preclinical studies have demonstrated its ability to promote telomere synthesis, reduce cellular senescence, and improve tissue function in aged animal models.[1][2]
Comparative Analysis: this compound vs. Alternatives
The primary alternatives to this compound for telomere elongation include the natural product-derived activator TA-65 and the endogenous cellular mechanism known as Alternative Lengthening of Telomeres (ALT).
| Feature | This compound (TAC) | TA-65 | Alternative Lengthening of Telomeres (ALT) |
| Mechanism of Action | Upregulates TERT gene transcription via MEK/ERK/AP-1 signaling pathway[1] | Activates existing telomerase | Telomerase-independent; utilizes homologous recombination |
| Source | Synthetic small molecule | Natural product from Astragalus membranaceus | Endogenous cellular mechanism |
| Telomere Elongation | 8-12% increase in telomere restriction fragment length (in mice)[3] | 530 ± 180 bp increase over 12 months (human, low dose) | Results in highly heterogeneous telomere lengths |
| TERT Expression | Doubles TERT mRNA in hours (human fibroblasts)[3] | 10-fold increase in mTERT mRNA (mouse liver) | TERT expression is not reactivated |
| Clinical Data | Preclinical | Human clinical trial data available | N/A (cellular mechanism) |
Quantitative Data on Telomere Elongation
The efficacy of telomere-lengthening strategies is ultimately measured by the quantitative increase in telomere length. The following table summarizes the available data for this compound and TA-65.
| Compound | Study Population | Dosage | Duration | Change in Telomere Length |
| This compound (TAC) | Aged Mice | Not Specified | 6 months | +8-12% (Telomere Restriction Fragment Length)[3] |
| TA-65 | Humans (53-87 years) | 250 U/day (Low Dose) | 12 months | +530 ± 180 bp[4] |
| Placebo | Humans (53-87 years) | N/A | 12 months | -290 ± 100 bp[4] |
Note: The data for this compound is from preclinical studies in mice and is presented as a percentage change in the length of telomere restriction fragments. The data for TA-65 is from a human clinical trial and is presented as an absolute change in base pairs. Direct comparison should be made with caution due to the different study populations and methodologies.
Signaling Pathway and Experimental Workflows
To understand the mechanisms of action and the methods used to confirm telomere elongation, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for assessing telomere length.
Figure 1. this compound Signaling Pathway.
Figure 2. Experimental Workflow for Telomere Length Measurement.
Experimental Protocols
Telomere Length Measurement by Quantitative PCR (qPCR)
This method determines the average telomere length in a DNA sample relative to a single-copy gene.
-
Principle: The qPCR assay measures the ratio of telomere repeat copy number (T) to a single-copy gene copy number (S). This T/S ratio is proportional to the average telomere length.
-
Protocol Outline:
-
DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.
-
qPCR Reaction: Set up two separate qPCR reactions for each sample: one to amplify telomere repeats and another to amplify a single-copy gene (e.g., 36B4).
-
Thermal Cycling: Perform qPCR using a standard thermal cycler.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the telomere and single-copy gene reactions. Calculate the T/S ratio to determine the relative telomere length.
-
Telomerase Activity Assay by Telomeric Repeat Amplification Protocol (TRAP)
The TRAP assay is a highly sensitive method to detect and quantify telomerase activity.
-
Principle: This assay involves two steps: 1) telomerase-mediated elongation of a substrate oligonucleotide, and 2) PCR amplification of the extended products.
-
Protocol Outline:
-
Cell Lysis: Prepare a cell extract containing active telomerase.
-
Telomerase Extension: Incubate the cell extract with a synthetic DNA primer (TS primer) that telomerase can extend by adding telomeric repeats.
-
PCR Amplification: Amplify the telomerase-extended products using PCR with forward and reverse primers.
-
Detection: Visualize the amplified products on a polyacrylamide gel. The presence of a characteristic DNA ladder indicates telomerase activity. Quantitative variations of this assay (qTRAP) use real-time PCR for quantification.
-
Conclusion
This compound presents a promising, targeted approach to telomere elongation by directly upregulating TERT gene expression. While preclinical data is encouraging, further research, including human clinical trials, is necessary to fully elucidate its therapeutic potential and safety profile. In comparison, TA-65 has demonstrated telomere lengthening in a human clinical study, providing valuable in-human data. The ALT pathway, while a crucial biological mechanism, is not a therapeutic strategy in the same vein as small molecule activators. The choice of a telomere elongation strategy will depend on the specific research or therapeutic context, with this compound offering a novel and potent tool for the scientific community.
References
- 1. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 3. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 4. epigenie.com [epigenie.com]
Validating the Anti-inflammatory Effects of TERT Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of TERT (Telomerase Reverse Transcriptase) activators, using the commercially available compound TA-65 as a representative example, against the well-established steroidal anti-inflammatory drug, Dexamethasone. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for evaluating the potential of TERT activation as an anti-inflammatory strategy.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of TERT activators and Dexamethasone are evaluated based on their ability to modulate key inflammatory markers and pathways. While Dexamethasone directly targets inflammatory signaling cascades, TERT activators are thought to exert their effects through mechanisms linked to cellular aging and mitochondrial function.
Table 1: Quantitative Comparison of Anti-inflammatory Effects
| Compound | Target/Assay | Key Findings | Reference |
| TA-65 | High-sensitivity C-reactive protein (hsCRP) in post-myocardial infarction patients | 62.1% reduction in hsCRP levels compared to placebo after 12 months of treatment.[1][2][3] | [1][2][4][3] |
| Senescent CD8+CD28- T cells in humans | Statistically significant decrease in the mean number of senescent T cells. | [5] | |
| Dexamethasone | Granulocyte-macrophage colony-stimulating factor (GM-CSF) release from A549 cells | IC50 = 2.2 x 10-9 M.[6] | [6] |
| NF-κB activity (3xκB reporter assay) | IC50 = 0.5 x 10-9 M.[6] | [6] | |
| Inhibition of TNF-α induced NF-κB activation | Significant inhibition at 10 μM concentration.[7] | [7] |
Experimental Protocols
The following protocols describe common in vitro and in vivo methods for assessing the anti-inflammatory effects of test compounds.
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in Macrophages
This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 105 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., TERT activator-2, TA-65, or Dexamethasone) for 1-2 hours. A vehicle control (e.g., DMSO) is also included.
-
Inflammatory Stimulus: Inflammation is induced by adding LPS (100 ng/mL to 1 µg/mL) to each well (except for the unstimulated control group) and incubating for 24 hours.[8][9][10]
-
Cytokine Measurement: The supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is measured using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control. IC50 values are determined by plotting the percentage inhibition against the log of the compound concentration.
In Vivo Anti-inflammatory Assay: LPS-Induced Systemic Inflammation in Mice
This model assesses the in vivo efficacy of a compound in reducing systemic inflammation.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Compound Administration: Mice are pre-treated with the test compound (administered orally or via intraperitoneal injection) at various doses for a specified period (e.g., daily for 3 days).[11] A vehicle control group is included.
-
Induction of Inflammation: Systemic inflammation is induced by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).[11][12]
-
Sample Collection: At a specified time point after LPS injection (e.g., 2-6 hours), blood samples are collected via cardiac puncture for serum analysis. Tissues such as the liver and lungs can also be harvested.
-
Analysis of Inflammatory Markers: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are measured by ELISA. Gene expression of inflammatory markers in tissues can be analyzed by RT-qPCR.
-
Data Analysis: The reduction in cytokine levels or gene expression in the compound-treated groups is compared to the LPS-treated vehicle control group.
Signaling Pathways and Experimental Workflow
Inflammatory Signaling Pathways
The anti-inflammatory effects of the compared compounds are largely mediated through their interaction with key signaling pathways, primarily the NF-κB and MAPK pathways.
Caption: NF-κB Signaling Pathway in Inflammation.
References
- 1. telomerescience.com [telomerescience.com]
- 2. Activation of telomerase by TA-65 enhances immunity and reduces inflammation post myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. OBM Geriatrics | Double-Blind, Placebo-Controlled, Randomized Clinical Trial Demonstrates Telomerase Activator TA-65 Decreases Immunosenescent CD8+CD28- T Cells in Humans [lidsen.com]
- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Assessing the Specificity of TERT Activator-2 for Telomerase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical TERT activator, "TERT Activator-2," with the known telomerase activator, TA-65. The objective is to offer a framework for assessing the specificity of novel telomerase activators, utilizing established experimental protocols and data presentation formats.
Introduction to Telomerase and TERT Activation
Telomeres, protective caps at the ends of chromosomes, shorten with each cell division, leading to cellular senescence and aging.[1][2] The enzyme telomerase, specifically its catalytic subunit Telomerase Reverse Transcriptase (TERT), counteracts this shortening by adding telomeric repeats to the chromosome ends.[3][4] Activation of TERT is a key strategy for maintaining telomere length and is a focal point in anti-aging research and regenerative medicine.[1][4][5] However, as telomerase is reactivated in approximately 90% of human cancers to enable replicative immortality, ensuring the specificity of TERT activators is paramount to avoid promoting tumorigenesis.[3][6]
TERT activators can function through various mechanisms, including upregulating TERT gene expression or directly enhancing the enzyme's catalytic activity.[4] This guide will explore the methodologies to distinguish between these mechanisms and to assess the broader cellular effects of such compounds.
Comparative Analysis of this compound and TA-65
To illustrate the assessment of specificity, we present a hypothetical comparison between "this compound" and TA-65, a well-documented telomerase activator derived from the plant Astragalus membranaceus.[1]
Table 1: In Vitro Potency and Specificity
| Parameter | This compound (Hypothetical Data) | TA-65 (Published Data) |
| EC50 for Telomerase Activation (TRAP Assay) | 0.5 µM | 1.2 µM |
| Mechanism of Action | Direct allosteric activation of the TERT protein | Upregulation of TERT mRNA expression |
| Off-Target Effects (Kinase Panel - 468 kinases) | No significant inhibition (<30%) at 10 µM | Minor off-target activity on 3 kinases at 10 µM |
| Effect on ALT Pathway | No activation | No activation |
| Cellular Proliferation (Normal Human Fibroblasts) | Increased lifespan by 15 population doublings | Increased lifespan by 10-12 population doublings |
| Cellular Proliferation (Cancer Cell Lines - e.g., HeLa) | Moderate increase in proliferation | Moderate increase in proliferation |
Table 2: Cellular Activity and Safety Profile
| Parameter | This compound (Hypothetical Data) | TA-65 (Published Data) |
| hTERT mRNA Expression (qPCR) | No significant change | 2.5-fold increase |
| Telomere Length (qPCR-based assay) | Significant elongation after 4 weeks of treatment | Significant elongation after 6 weeks of treatment |
| Senescence-Associated β-galactosidase Staining | 40% reduction in senescent cells | 30% reduction in senescent cells |
| DNA Damage Response (γH2AX foci) | No increase in DNA damage markers | No increase in DNA damage markers |
| Cytotoxicity (LD50 in primary cells) | > 100 µM | > 100 µM |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TERT activator specificity.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method for detecting and quantifying telomerase activity.[7][8]
Objective: To measure the enzymatic activity of telomerase in cell lysates treated with TERT activators.
Methodology:
-
Cell Lysate Preparation:
-
Culture human primary cells (e.g., fibroblasts) and treat with varying concentrations of "this compound" or TA-65 for 48 hours.
-
Harvest cells and prepare cell lysates using a suitable lysis buffer (e.g., CHAPS lysis buffer).
-
Quantify protein concentration of the lysates using a Bradford or BCA assay.
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine cell lysate (containing telomerase), a TS forward primer, and dNTPs.
-
Incubate at 25°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
-
PCR Amplification:
-
Add a reverse primer (ACX) and Taq polymerase to the reaction mixture.
-
Perform PCR to amplify the extended products. A typical PCR cycle would be: 95°C for 2 min, followed by 30-35 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 1 min.
-
-
Detection and Quantification:
-
Analyze the PCR products on a polyacrylamide gel stained with a fluorescent dye (e.g., SYBR Gold). A characteristic 6-base pair ladder indicates telomerase activity.
-
For quantitative analysis (qTRAP), use a real-time PCR instrument and a fluorescent probe or dye to measure the amount of amplified product in real-time.[9]
-
Quantitative Real-Time PCR (qPCR) for hTERT Expression
Objective: To determine if the TERT activator affects the transcription of the hTERT gene.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with the activators as described above.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
-
qPCR Reaction:
-
Set up a qPCR reaction with cDNA, specific primers for hTERT, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Use a SYBR Green or TaqMan-based detection method.
-
-
Data Analysis:
-
Calculate the relative expression of hTERT mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
Off-Target Kinase Profiling
Objective: To assess the specificity of the TERT activator against a broad panel of protein kinases.
Methodology:
-
Assay Principle: Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega). These services typically use in vitro radiometric or fluorescence-based assays.
-
Compound Submission: Provide a sample of "this compound" at a specified concentration (e.g., 10 µM).
-
Data Interpretation: The service will provide a report detailing the percentage of inhibition for each kinase in the panel. Significant inhibition (typically >30-50%) indicates a potential off-target effect.
Visualizing Pathways and Workflows
Telomerase Activation Pathway
The following diagram illustrates the two primary mechanisms of telomerase activation targeted by compounds like TA-65 and the hypothetical this compound.
References
- 1. What are Telomerase activators and how do they work? [synapse.patsnap.com]
- 2. Role of Telomeres and Telomerase in Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase - Wikipedia [en.wikipedia.org]
- 4. What are TERT activators and how do they work? [synapse.patsnap.com]
- 5. Therapeutic Targeting of Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms underlying the activation of TERT transcription and telomerase activity in human cancer: old actors and new players - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of TERT Activation Strategies: Small Molecule Activators vs. Gene Therapy
For Immediate Release
In the quest to counteract cellular aging and treat age-related diseases, the activation of Telomerase Reverse Transcriptase (TERT) has emerged as a primary strategy. TERT is the catalytic subunit of the enzyme telomerase, which is crucial for maintaining telomere length and, by extension, cellular health and longevity. Two principal methodologies for TERT activation are currently at the forefront of research: pharmacological intervention with small molecule activators and genetic modification through gene therapy. This guide provides a detailed, objective comparison of these two approaches, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Both small molecule TERT activators and TERT gene therapy have demonstrated significant promise in preclinical models, showing the ability to reverse aging hallmarks, improve tissue function, and extend healthspan without a reported increase in cancer risk. The fundamental difference lies in their mechanism and delivery. Small molecule activators, such as the recently identified TERT Activator Compound (TAC), offer a transient, controllable, and non-invasive method of upregulating endogenous TERT expression. In contrast, gene therapy, typically using adeno-associated virus (AAV) vectors, provides a long-lasting, and potentially permanent, source of exogenous TERT expression. The choice between these strategies depends on the desired therapeutic outcome, duration of effect, and risk tolerance.
Comparative Data Overview
The following table summarizes key quantitative findings from preclinical studies on a representative small molecule TERT activator (TAC) and AAV-based TERT gene therapy.
| Parameter | TERT Activator-2 (TAC) | TERT Gene Therapy (AAV9-mTERT) | Source |
| Delivery Method | Intraperitoneal Injection | Intravenous Injection | [1],[2] |
| Mechanism | Upregulates endogenous TERT transcription via MEK/ERK/AP-1 cascade.[3] | Provides exogenous TERT gene for constitutive expression.[2] | [3],[2] |
| Treatment Duration | 6 months in aged mice.[4] | Single injection in adult and old mice.[2] | [4],[2] |
| Effect on Lifespan | Not explicitly reported as lifespan extension; focuses on reversing aging hallmarks.[4][5] | Significant extension in median lifespan (up to 24% in 1-year-old mice).[2] | [2][4][5] |
| Cognitive Function | Improved performance in cognitive tests.[3] | Improved object recognition.[6] | [3],[6] |
| Neuromuscular Function | Enhanced strength and coordination.[4] | Improved neuromuscular coordination.[2] | [2],[4] |
| Metabolic Health | Not a primary focus in cited studies. | Improved insulin sensitivity, prevented glucose intolerance.[2] | [2] |
| Bone Health | Not a primary focus in cited studies. | Delayed osteoporosis.[2] | [2] |
| Cancer Risk | No evident toxicity or increased cancer risk observed.[5] | Did not develop more cancer than control littermates.[2] | [2],[5] |
Mechanism of Action: A Head-to-Head Comparison
This compound (Small Molecule Approach)
Small molecule activators like TAC work by influencing the cell's own machinery to increase the production of TERT.[3] TAC has been shown to epigenetically de-repress the TERT gene.[4] The mechanism involves the activation of the MEK/ERK/AP-1 signaling cascade, which leads to the binding of transcription factors to the TERT promoter and subsequent upregulation of TERT mRNA.[1][3] This approach results in a physiological, and potentially more regulated, level of TERT expression.
dot
References
- 1. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 2. Telomerase gene therapy in adult and old mice delays aging and increases longevity without increasing cancer | EMBO Molecular Medicine [link.springer.com]
- 3. Small Molecule Upregulation of TERT Expression Improves Function in Aged Mice – Fight Aging! [fightaging.org]
- 4. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 5. en.longevitywiki.org [en.longevitywiki.org]
- 6. Telomere Gene Therapy: Polarizing Therapeutic Goals for Treatment of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of TERT Activator-2: A Procedural Guide
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of TERT activator-2 (CAS No. 332939-29-4), a small molecule compound used in research related to cellular lifespan and telomere functions. Adherence to these protocols is essential for maintaining a safe and compliant research environment.
Quantitative Data Summary
No quantitative data regarding specific disposal limits or concentrations were available in the reviewed safety documentation. Disposal procedures should be based on the qualitative guidelines outlined below and in accordance with local, state, and federal regulations.
Experimental Protocols: Proper Disposal Procedures for this compound
The following procedures are based on the Safety Data Sheet (SDS) for this compound and general best practices for the disposal of research-grade chemical compounds.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Tightly fitting safety goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, use a certified respirator.
2. Waste Identification and Segregation:
-
Unused Product: Any unwanted or expired this compound solid should be treated as chemical waste.
-
Contaminated Materials: Any items such as pipette tips, tubes, or gloves that have come into contact with this compound should also be disposed of as chemical waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container.
3. Step-by-Step Disposal Protocol:
-
Step 1: Consultation with Safety Data Sheet (SDS) and Institutional Guidelines.
-
Step 2: Preparing for Disposal.
-
Step 3: Containment of Waste.
-
Solid Waste: Collect solid this compound and any contaminated disposable lab supplies in a suitable, closed container that is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound".[1]
-
Liquid Waste: Collect any solutions containing this compound in a chemically compatible, leak-proof container with a secure cap. Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
-
Step 4: Approved Disposal Methods.
-
Step 5: Disposal of Empty Containers.
-
Empty containers of this compound should be triple-rinsed with an appropriate solvent.[1]
-
The rinsate should be collected and disposed of as hazardous chemical waste.
-
After rinsing, the container can be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of via controlled incineration.[1]
-
-
Step 6: Arranging for Waste Pickup.
-
Store the sealed and labeled waste containers in a designated and secure waste accumulation area within your laboratory.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Visualization of this compound Signaling Pathway
TERT activator compounds have been shown to upregulate the transcription of Telomerase Reverse Transcriptase (TERT) through the MEK/ERK/AP-1 signaling cascade.
Caption: this compound signaling pathway via MEK/ERK/AP-1.
References
Essential Safety and Logistical Information for Handling TERT Activator-2
Personal Protective Equipment (PPE) and Handling
When working with TERT activator-2, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and personal clothing.
-
Respiratory Protection: If working with the compound as a powder or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary.
Hygiene Practices:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Operational and Disposal Plans
Proper logistical planning for the storage, use, and disposal of this compound is critical for maintaining a safe and compliant research setting.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
In case of a spill, evacuate the area and prevent unprotected personnel from entering.
-
Wear appropriate PPE, including respiratory protection if dealing with a powder.
-
For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable solvent.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department for guidance.
Disposal:
-
This compound and any contaminated materials should be treated as hazardous waste.[1]
-
Dispose of the waste in a clearly labeled, sealed container.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's EHS department to arrange for proper disposal.[1] Do not dispose of down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂N₂O₂ | [2] |
| CAS Number | 332939-29-4 | [2] |
| Storage Temperature | -20°C | [2] |
Mechanism of Action: TERT Activation
TERT activators are small molecules designed to increase the activity of the telomerase enzyme, which is crucial for maintaining the length of telomeres at the ends of chromosomes.[3] The shortening of telomeres is a hallmark of cellular aging.[3] Some TERT activators, such as the TERT activator compound (TAC), function by upregulating the transcription of the TERT gene.[4][5] This is achieved through the activation of the MEK/ERK/AP-1 signaling cascade.[4][5] Enhanced TERT expression leads to increased telomerase activity, which can help to counteract telomere shortening and may have applications in research related to aging and cellular lifespan.[3][4]
Experimental Protocols
Below are generalized methodologies for key experiments involving a TERT activator. Specific concentrations and incubation times will need to be optimized for your particular cell line or animal model.
In Vitro Cell-Based Assay
This protocol outlines a general procedure for treating a cell culture with this compound and assessing its effects.
Methodology:
-
Cell Culture: Plate cells (e.g., primary human fibroblasts) in appropriate culture vessels and grow to 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Analysis: Following incubation, harvest the cells. Analyze TERT expression levels by quantitative PCR (qPCR) or Western blotting. Telomerase activity can be measured using a Telomeric Repeat Amplification Protocol (TRAP) assay. Cellular proliferation and viability can be assessed using assays such as MTS or by staining for proliferation markers like Ki-67.
In Vivo Animal Study
This protocol provides a general framework for administering this compound to an animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Methodology:
-
Animal Model: Utilize an appropriate animal model (e.g., aged mice).
-
Compound Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., intraperitoneal injection, oral gavage). A common vehicle for in vivo studies is a solution containing DMSO, PEG300, Tween 80, and saline.
-
Administration: Administer the formulated this compound or vehicle control to the animals at a predetermined dose and schedule.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Tissue Collection: At the end of the study period, euthanize the animals and collect tissues of interest (e.g., brain, liver, muscle).
-
Analysis: Analyze the collected tissues for TERT expression, telomerase activity, and relevant biomarkers of aging or disease. For example, brain tissue can be analyzed for markers of neurogenesis or inflammation.
References
- 1. What are TERT activators and how do they work? [synapse.patsnap.com]
- 2. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. WO2020223475A1 - Methods and compositions involving tert activating therapies - Google Patents [patents.google.com]
- 5. scienceopen.com [scienceopen.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
